molecular formula C10H7FN2O3 B3324783 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 19677-79-3

1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

カタログ番号: B3324783
CAS番号: 19677-79-3
分子量: 222.17 g/mol
InChIキー: AMIMXOMZGDENSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(3-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a fluorinated derivative of barbituric acid, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. The core pyrimidinetrione structure is a key pharmacophore in developing novel inhibitors for various biological targets. Specifically, structural analogs of this compound have been investigated as potent and selective inhibitors of microsomal Prostaglandin E2 Synthase-1 (mPGES-1), a promising target for the next generation of anti-inflammatory drugs . The fluorine atom on the phenyl ring is a common bioisostere that can significantly influence a molecule's pharmacokinetic properties, metabolic stability, and binding affinity by modulating its electronegativity and lipophilicity . Researchers can utilize this chemical as a versatile building block in multicomponent reactions, such as the Knoevenagel condensation, to generate diverse chemical libraries for high-throughput screening against enzymatic targets . Its application spans early-stage drug discovery efforts, including hit identification and lead optimization, particularly in oncology, immunology, and inflammation research where pyrimidine derivatives have shown significant relevance .

特性

IUPAC Name

1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIMXOMZGDENSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641693
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Foundational & Exploratory

Chemical structure and physical properties of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, a member of the N-aryl barbiturate class of compounds. While this specific molecule is not extensively characterized in publicly available literature, this document extrapolates from established chemical principles and data on analogous structures to present its core chemical and physical properties. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structural characteristics, and predicted physicochemical parameters. The inclusion of a detailed, proposed experimental protocol for its synthesis, alongside predicted spectroscopic data, aims to facilitate further research and application of this compound.

Introduction and Scientific Context

Barbituric acid and its derivatives have been a cornerstone of medicinal chemistry for over a century, with applications ranging from sedatives and hypnotics to anticonvulsants.[1][2] The pharmacological and physicochemical properties of these compounds are highly dependent on the nature of the substituents on the pyrimidine-2,4,6-trione core.[1] The introduction of an aryl group at the N-1 position, as in 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, is a key structural modification that can significantly influence the molecule's lipophilicity, metabolic stability, and biological activity.

The presence of a fluorine atom on the phenyl ring is of particular interest. Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, pKa, and metabolic fate, often leading to enhanced biological activity and improved pharmacokinetic profiles.[3] This guide will delve into the specific attributes of the 3-fluorophenyl substitution on the barbiturate scaffold.

Chemical Structure and Nomenclature

1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione belongs to the family of N-substituted barbiturates. The core of the molecule is the heterocyclic pyrimidine-2,4,6-trione ring system. A 3-fluorophenyl group is attached to one of the nitrogen atoms of this ring.

  • IUPAC Name: 1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione

  • Common Names: 1-(3-fluorophenyl)barbituric acid, N-(3-fluorophenyl)barbituric acid

  • Molecular Formula: C₁₀H₇FN₂O₃

  • Molecular Weight: 222.18 g/mol

The structure of the molecule allows for keto-enol tautomerism, a common feature of barbiturates, which can influence its reactivity and biological interactions. The presence of the electronegative fluorine atom at the meta position of the phenyl ring is expected to influence the electron density distribution within the molecule.

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of N-aryl barbiturates is typically achieved through the condensation of a substituted urea with a malonic acid derivative.[1][4] Based on these established methods, a robust and efficient synthesis of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be proposed. This two-step synthesis involves the initial preparation of N-(3-fluorophenyl)urea followed by its condensation with malonic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(3-fluorophenyl)urea cluster_step2 Step 2: Condensation and Cyclization A 3-Fluoroaniline C Water, Acetic Acid A->C B Potassium Cyanate B->C D N-(3-fluorophenyl)urea C->D Reaction D2 N-(3-fluorophenyl)urea F Acetic Anhydride, Acetic Acid D2->F E Malonic Acid E->F G 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione F->G Condensation

Caption: Proposed two-step synthesis of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Detailed Step-by-Step Protocol

Step 1: Synthesis of N-(3-fluorophenyl)urea

  • Rationale: This step involves the reaction of 3-fluoroaniline with a source of isocyanic acid, generated in situ from potassium cyanate, to form the corresponding urea derivative. This is a standard and well-documented method for the synthesis of N-aryl ureas.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 11.1 g (0.1 mol) of 3-fluoroaniline in a mixture of 100 mL of water and 6 mL of glacial acetic acid.[5][6][7][8]

    • In a separate beaker, dissolve 8.9 g (0.11 mol) of potassium cyanate in 50 mL of warm water.

    • Slowly add the potassium cyanate solution to the 3-fluoroaniline solution with constant stirring.

    • A white precipitate of N-(3-fluorophenyl)urea should form. Continue stirring for 30 minutes at room temperature.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold water, and dry in a vacuum oven at 60 °C.

Step 2: Synthesis of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

  • Rationale: This is a classic condensation reaction for the formation of the barbiturate ring. Acetic anhydride is used as a dehydrating agent to drive the reaction towards the cyclized product.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, place 15.4 g (0.1 mol) of the dried N-(3-fluorophenyl)urea from Step 1 and 10.4 g (0.1 mol) of malonic acid.[4][9]

    • Add 30 mL of glacial acetic acid and 30 mL of acetic anhydride to the flask.

    • Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

    • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain pure 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Appearance White to off-white crystalline solidBarbituric acid and its derivatives are typically crystalline solids.[2]
Melting Point 220-240 °CThe melting point is expected to be relatively high due to the planar structure allowing for efficient crystal packing and intermolecular hydrogen bonding. The parent barbituric acid has a melting point of 245 °C.[2] The introduction of the 3-fluorophenyl group may slightly alter this.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform.The pyrimidinetrione core provides some polarity and potential for hydrogen bonding with water. However, the lipophilic 3-fluorophenyl group will likely result in overall low water solubility. Fluorinated compounds often exhibit unique solubility profiles.[3][11] The compound is expected to be soluble in common organic solvents.[6]
pKa 3.5 - 4.5Barbituric acid is acidic with a pKa of around 4.0 due to the stabilization of the conjugate base through resonance.[2] Substitution at the N-1 position with an electron-withdrawing 3-fluorophenyl group is expected to have a modest acidifying effect compared to an alkyl substituent.[12]
LogP (Octanol/Water) 1.5 - 2.5The introduction of the 3-fluorophenyl group significantly increases the lipophilicity compared to the parent barbituric acid. The logP can be estimated using computational tools and by comparison with similar structures.[13][14]

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are the predicted spectral data for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

¹H NMR Spectroscopy
  • Rationale: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-fluorophenyl ring and the methylene protons of the pyrimidinetrione ring. The chemical shifts and coupling patterns will be influenced by the fluorine substituent.

  • Predicted Spectrum (in DMSO-d₆):

    • δ 11.0-12.0 ppm (s, 1H): N-H proton of the pyrimidinetrione ring.

    • δ 7.2-7.6 ppm (m, 4H): Aromatic protons of the 3-fluorophenyl ring. The meta-substitution pattern and coupling to fluorine will result in a complex multiplet.

    • δ 3.6-3.8 ppm (s, 2H): Methylene protons (at C-5) of the pyrimidinetrione ring.

¹³C NMR Spectroscopy
  • Rationale: The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon. The carbon signals of the 3-fluorophenyl ring will exhibit coupling with the fluorine atom (C-F coupling).

  • Predicted Spectrum (in DMSO-d₆):

    • δ 165-175 ppm: Carbonyl carbons (C-4 and C-6).

    • δ 150-155 ppm: Carbonyl carbon (C-2).

    • δ 160-165 ppm (d, ¹JCF): Aromatic carbon directly attached to fluorine.

    • δ 110-145 ppm (d, JCF): Other aromatic carbons, showing smaller couplings to fluorine.

    • δ 40-45 ppm: Methylene carbon (C-5).

Infrared (IR) Spectroscopy
  • Rationale: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the pyrimidinetrione ring, as well as bands for the aromatic C-H and C=C bonds and the C-F bond.

  • Predicted Major Peaks (cm⁻¹):

    • 3200-3400: N-H stretching.

    • 1680-1750: C=O stretching (multiple bands for the three carbonyl groups).

    • 1550-1600: Aromatic C=C stretching.

    • 1100-1200: C-F stretching.

Potential Biological Significance and Applications

While the specific biological activity of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has not been reported, the structural motifs present in the molecule suggest several potential areas of interest for drug discovery and development.

  • Central Nervous System (CNS) Activity: As a barbiturate derivative, the compound has the potential to exhibit CNS depressant effects, such as sedative, hypnotic, or anticonvulsant properties. The lipophilicity conferred by the 3-fluorophenyl group may facilitate its entry into the central nervous system.[10]

  • Antimicrobial and Antiparasitic Activity: Many heterocyclic compounds containing fluorinated phenyl rings have demonstrated potent antimicrobial and antiparasitic activities. The fluorine atom can enhance the binding affinity of the molecule to biological targets and improve its metabolic stability.

  • Enzyme Inhibition: The pyrimidinetrione scaffold is a versatile platform for the design of enzyme inhibitors. The 3-fluorophenyl group can engage in specific interactions within the active site of a target enzyme, potentially leading to potent and selective inhibition.

Conclusion

1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound of significant interest due to its N-aryl barbiturate structure and the presence of a fluorine substituent. This guide has provided a comprehensive, albeit predictive, overview of its chemical structure, a plausible and detailed synthetic route, and its expected physicochemical and spectroscopic properties. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further investigation into the synthesis, characterization, and potential applications of this and related compounds in the fields of medicinal chemistry and materials science. Further experimental validation of the predicted data is a necessary next step to fully elucidate the properties and potential of this molecule.

References

  • BenchChem. (2025).
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • Volonterio, A., & Zanda, M. (2008). Multicomponent, One-Pot Sequential Synthesis of 1,3,5- and 1,3,5,5-Substituted Barbiturates.
  • Organofluorine chemistry. Wikipedia.
  • 3-Fluoroaniline | C6H6FN | CID 9742. PubChem.
  • Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right).
  • 3-fluoroaniline.
  • Barbitur
  • Bergazin, T. D., & Mobley, D. L. (n.d.).
  • 3-Fluoroaniline CAS#: 372-19-0.
  • Fluoroaniline. Grokipedia.
  • 3-Fluoroaniline | 372-19-0. ChemicalBook.
  • Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.
  • Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches. arXiv.
  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). PMC.
  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. NIH.
  • Predicting Physical−Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (2006).
  • Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?
  • Machine Learning Small Molecule Properties in Drug Discovery: A Glimpse into Acellera's Innov
  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). MDPI.
  • Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation.
  • Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. (2014). PMC.
  • An In-Depth Technical Guide on the Structure-Activity Relationship of N-Alkyl Barbitur
  • What is the solubility of water in fluorous (fluorinated) solvents?
  • Barbitur
  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. (2007).
  • DeRuiter, J. (2004). THE BARBITURATES 1.
  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC.
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  • SAR of Barbiturates - Sed
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  • Predict all NMR spectra. NMRDB.org.
  • Site-Specific CH Chalcogenation of Quinoxalin-2(1H)
  • The ¹³C APT NMR spectra peak splitting's with coupling constants caused by the fluorine in compounds 11 (A) and 15 (B).
  • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(4-hydroxyphenyl)-. NIST WebBook.

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The Compass to Clinic: A Technical Guide to the Pharmacokinetic Profiling of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Labyrinth of Drug Development

In the intricate journey of a drug candidate from a laboratory bench to a patient's bedside, pharmacokinetic (PK) profiling serves as the critical compass. It is the science that deciphers the body's intricate dance with a therapeutic agent – how it is absorbed, distributed, metabolized, and ultimately excreted (ADME). For novel chemical entities such as 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives, a thorough understanding of their PK properties is not merely a regulatory requirement; it is the very foundation upon which rational dose selection, efficacy, and safety are built. The strategic incorporation of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and potency.[1][2] However, this modification also introduces unique metabolic possibilities that demand careful investigation.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logically flowing narrative that mirrors the decision-making process in a real-world drug discovery setting. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and analyses that form the bedrock of a robust PK profiling campaign.

I. The Foundation: Physicochemical and In Vitro ADME Profiling

The journey of understanding a drug's fate in the body begins long before the first in vivo experiment. A comprehensive in vitro characterization is paramount to building a predictive framework for in vivo performance, saving invaluable time and resources.

A. Fundamental Physicochemical Properties

The intrinsic properties of a molecule govern its behavior in biological systems. For 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives, the following parameters are of primary importance:

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low and variable bioavailability.

  • LogP/LogD: These values provide an indication of the compound's lipophilicity, which influences its ability to cross biological membranes and its distribution into tissues.

  • pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and binding to its target and off-target proteins. Barbituric acid, the core of the pyrimidinetrione structure, is weakly acidic.[3]

Table 1: Illustrative Physicochemical Properties of a Hypothetical 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione Derivative

ParameterValueMethodSignificance
Kinetic Solubility (pH 7.4)55 µg/mLNephelometryModerate solubility, suggesting oral absorption may be dissolution rate-limited.
Thermodynamic Solubility45 µg/mLShake-flaskConfirms moderate intrinsic solubility.
LogD (pH 7.4)2.1Potentiometric titrationIndicates good lipophilicity for membrane permeation.
pKa7.8UV-metricWeakly acidic, will be partially ionized at physiological pH.
B. In Vitro Absorption: The Caco-2 Permeability Assay

To predict the oral absorption of a drug, the Caco-2 cell permeability assay is the industry standard. This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-to-B) Transport: The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is measured over time. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured. This assesses the extent of active efflux.

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.

Caco-2 Permeability Assay Workflow.
C. In Vitro Metabolism: Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism. The liver microsomal stability assay provides an early assessment of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs.[4]

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The test compound is added at a low concentration (typically 1 µM) to ensure first-order kinetics.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

  • Time-course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Table 2: Illustrative Liver Microsomal Stability Data for a Hypothetical 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione Derivative

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Hepatic Extraction Ratio
Human4515.4Low
Rat2527.7Low to Intermediate
Dog6011.6Low
Monkey3519.8Low

The data in Table 2 suggests that the hypothetical compound has low to intermediate hepatic clearance, which is a favorable characteristic for a drug candidate. The fluorination on the phenyl ring likely contributes to this metabolic stability.[5]

II. The In Vivo Reality: Pharmacokinetic Studies in Animal Models

While in vitro assays are invaluable for screening and prediction, in vivo pharmacokinetic studies in animal models are essential to understand the complex interplay of ADME processes in a whole organism.

A. Study Design and Execution

Rodent models, typically rats, are commonly used for initial in vivo PK studies due to their well-characterized physiology and cost-effectiveness.[6]

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are cannulated (e.g., jugular vein) to allow for serial blood sampling.

  • Dosing: The test compound is administered via two routes:

    • Intravenous (IV) bolus: This allows for the determination of absolute bioavailability and clearance.

    • Oral (PO) gavage: This assesses oral absorption and first-pass metabolism.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of the parent drug and any major predicted metabolites in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters.

In Vivo Pharmacokinetic Study Workflow.
B. Key Pharmacokinetic Parameters and Their Interpretation

Table 3: Illustrative Pharmacokinetic Parameters of a Hypothetical 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione Derivative in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)Interpretation
Cmax (ng/mL)1250850Maximum plasma concentration.
Tmax (h)0.081.0Time to reach Cmax.
AUC(0-inf) (ng*h/mL)350012250Total drug exposure.
CL (mL/min/kg)4.76-Clearance; indicates efficient elimination.
Vdss (L/kg)2.5-Volume of distribution; suggests good tissue penetration.
t½ (h)6.26.5Half-life; indicates a reasonable duration of action.
F (%)-70Bioavailability; good oral absorption.

The hypothetical data in Table 3 suggests that the compound has favorable pharmacokinetic properties in rats, with good oral bioavailability and a half-life that would support once or twice-daily dosing.

III. Unraveling the Metabolic Fate: Metabolite Identification and Pathway Elucidation

Understanding how a drug is metabolized is crucial for assessing its safety and potential for drug-drug interactions. The fluorine atom in 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives can influence their metabolic pathways. While the C-F bond is strong, metabolic defluorination can occur, catalyzed by CYP enzymes.[7]

A. In Vitro Metabolite Identification

Incubations with human liver microsomes or hepatocytes can be used to generate metabolites in vitro. These can then be identified using high-resolution mass spectrometry.

B. In Vivo Metabolite Profiling

Urine and feces collected from the in vivo PK studies are analyzed to identify and quantify the major metabolites and determine the primary routes of excretion.

C. Predicted Metabolic Pathways

Based on the structure of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, the following metabolic pathways are plausible:

  • Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the pyrimidinetrione core.

  • N-dealkylation: If the nitrogen atoms of the pyrimidinetrione ring are substituted.

  • Oxidative Defluorination: This can lead to the formation of a phenol and the release of a fluoride ion. This pathway may lead to the formation of reactive quinone-type metabolites.[7]

  • Glucuronidation: Conjugation of a hydroxyl group with glucuronic acid (Phase II metabolism).

Metabolic_Pathways Parent Compound Parent Compound Phase I Metabolites Phase I Metabolites Parent Compound->Phase I Metabolites CYP450 (Hydroxylation, Defluorination) Excretion Excretion Parent Compound->Excretion Phase II Metabolites Phase II Metabolites Phase I Metabolites->Phase II Metabolites UGTs (Glucuronidation) Phase II Metabolites->Excretion

Predicted Metabolic Pathways.

IV. Bridging the Gap: Data Integration and Human Dose Prediction

The culmination of the pharmacokinetic profiling effort is the integration of all in vitro and in vivo data to predict the human pharmacokinetic profile and to inform the selection of a safe and efficacious starting dose for first-in-human clinical trials.

A. Allometric Scaling

Allometric scaling is a method used to predict human PK parameters from animal data based on the principle that many physiological parameters scale with body weight.

B. Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are sophisticated mathematical models that simulate the ADME processes in different organs and tissues.[8] They integrate physicochemical data, in vitro ADME data, and in vivo animal PK data to provide a more accurate prediction of human pharmacokinetics.

V. Conclusion: From Data to Decisions

The pharmacokinetic profiling of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives is a multi-faceted endeavor that requires a systematic and integrated approach. By combining robust in vitro assays with well-designed in vivo studies, we can build a comprehensive understanding of a compound's ADME properties. This knowledge is not merely academic; it is the cornerstone of informed decision-making in drug development, enabling the selection of promising candidates with a higher probability of clinical success. The journey from a promising molecule to a life-changing medicine is long and arduous, but a thorough pharmacokinetic characterization provides the essential map to navigate this complex terrain.

VI. References

  • Ito, S., et al. (2005). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 60(6), 637-647. Available at: [Link]

  • Payne, L. D., et al. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. Available at: [Link]

  • Bush, M. T., & Sanders, E. (1967). METABOLIC FATE OF DRUGS: BARBITURATES AND CLOSELY RELATED COMPOUNDS. Annual Review of Pharmacology, 7(1), 57-76. Available at: [Link]

  • Gao, Y., et al. (2014). Deuteration and fluorination of 1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione to improve its pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 24(21), 4978-4981. Available at: [Link]

  • Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available at: [Link]

  • Zaman, M., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(18), 4291. Available at: [Link]

  • Taylor & Francis. (n.d.). Barbituric acid – Knowledge and References. Available at: [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6409-6450. Available at: [Link]

  • Rowland, M., & Toon, S. (1983). Structure-pharmacokinetic relationships among the barbiturates in the rat. The Journal of Pharmacology and Experimental Therapeutics, 225(3), 752-763. Available at: [Link]

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  • Murray, R. K., et al. (Eds.). (2018). Metabolism of Xenobiotics. In Harper's Illustrated Biochemistry (31st ed.). AccessPharmacy. Available at: [Link]

  • ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Tanchou, V. (2018). Flux, Impact, and Fate of Halogenated Xenobiotic Compounds in the Gut. Frontiers in Microbiology, 9, 1599. Available at: [Link]

  • Scott, P. J. H. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 15(1), 1-10. Available at: [Link]

  • Yih, T. D., & van Rossum, J. M. (1977). Pharmacokinetics of some homologous series of barbiturates in the intact rat and in the isolated perfused rat liver. The Journal of Pharmacology and Experimental Therapeutics, 203(1), 184-192. Available at: [Link]

  • Tsuchiya, T., et al. (1986). [Effect of Diazepam and Barbiturates on the in Vivo Metabolism of Halothane and Enflurane in Rats]. Masui. The Japanese Journal of Anesthesiology, 35(10), 1585-1591. Available at: [Link]

  • Tsuchiya, T., et al. (1987). Effects of in vivo pretreatment with various barbiturates on anaerobic halothane metabolism in rat liver microsomes. Journal of Pharmacobio-Dynamics, 10(12), 715-722. Available at: [Link]

  • Tsuchiya, T., et al. (1987). Effects of in vivo Pretreatment with Various Barbiturates on Anaerobic Halothane Metabolism in Rat Liver Microsomes. Journal of Pharmacobio-Dynamics, 10(12), 715-722. Available at: [Link]

  • Williams, R. T. (2024, April 18). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Journal of Pharmacology and Toxicology, 1(1), 1-10. Available at: [Link]

  • Idle, J. R., & Gonzalez, F. J. (2011). XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER. Pharmacology & Therapeutics, 129(2), 147-167. Available at: [Link]

  • PubChem. (n.d.). Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl-. Available at: [Link]

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An In-Depth Technical Guide to the Anticipated Toxicity and Safety Profile of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated toxicological and safety profile of the novel compound, 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. In the absence of direct empirical data, this document synthesizes information on the well-established toxicological properties of the barbiturate core structure with a predictive assessment of the influence of the 1-(3-fluorophenyl) substituent. By examining structure-activity relationships and leveraging data from related fluorinated pyrimidines, this guide offers a robust framework for approaching the preclinical safety evaluation of this compound. It details proposed experimental protocols for assessing acute toxicity, cytotoxicity, genotoxicity, and potential metabolic pathways, providing a roadmap for researchers and drug development professionals to systematically characterize its safety profile.

Introduction: Compound Profile and Rationale for Toxicological Assessment

1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione belongs to the barbiturate class of compounds, which are derivatives of barbituric acid.[1] Historically, barbiturates have been utilized for their central nervous system (CNS) depressant effects, serving as sedatives, hypnotics, and anticonvulsants.[2] The pharmacological activity of barbiturates is primarily mediated through their interaction with the GABA-A receptor, where they prolong the duration of chloride channel opening, leading to neuronal hyperpolarization and reduced neuronal excitability.[1]

The introduction of a 1-(3-fluorophenyl) substituent to the pyrimidinetrione core is a strategic modification in medicinal chemistry. Fluorination is a common strategy to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of drug candidates.[3] However, this modification also necessitates a thorough toxicological evaluation, as changes in metabolic pathways can lead to the formation of reactive metabolites or altered pharmacokinetic profiles, potentially impacting the compound's safety. This guide outlines a predictive toxicological assessment and proposes a comprehensive suite of assays to empirically determine the safety profile of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Predicted Physicochemical Properties and Metabolic Fate

A predictive analysis of the physicochemical properties of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is crucial for understanding its likely absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Implication
Molecular Weight 222.18 g/mol Favorable for oral absorption (Lipinski's Rule of Five).
logP (Lipophilicity) ~1.5 - 2.0 Moderate lipophilicity suggests good membrane permeability and potential for CNS penetration.
pKa (Acidity) ~7.5 - 8.5 Weakly acidic, influencing its ionization state at physiological pH and thus its distribution and excretion.

| Water Solubility | Moderately soluble | May influence formulation requirements for in vivo studies. |

Predicted Metabolic Pathways

The metabolism of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is anticipated to be primarily hepatic, involving Phase I and Phase II enzymatic reactions. The presence of the fluorophenyl group is expected to influence the metabolic profile significantly.

Phase I Metabolism (CYP450-mediated): The cytochrome P450 (CYP) enzyme superfamily is the primary driver of Phase I metabolism for a vast number of drugs.[4][5] For this compound, several oxidative reactions are plausible:

  • Aromatic Hydroxylation: The 3-fluorophenyl ring is a likely site for hydroxylation, although the fluorine atom can influence the regioselectivity of this reaction. Hydroxylation may occur at positions ortho or para to the fluorine atom.

  • N-Dealkylation: While this compound is not N-alkylated, this pathway is common for other barbiturates.

  • Oxidative Defluorination: Although the carbon-fluorine bond is strong, enzymatic cleavage can occur, potentially leading to the formation of a phenol and the release of fluoride ions. This is a critical pathway to investigate due to the potential for fluoride-related toxicity.

Phase II Metabolism (Conjugation): The hydroxylated metabolites formed during Phase I are likely to undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate renal excretion.

G cluster_0 Phase I Metabolism (Hepatic) cluster_1 Phase II Metabolism (Hepatic) Compound 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione Hydroxylated_Metabolite Hydroxylated Metabolites (e.g., hydroxyphenyl derivative) Compound->Hydroxylated_Metabolite CYP450 (Hydroxylation) Defluorinated_Metabolite Defluorinated Metabolite (Phenolic derivative + F⁻) Compound->Defluorinated_Metabolite CYP450 (Oxidative Defluorination) Conjugated_Metabolite Glucuronide/Sulfate Conjugates Hydroxylated_Metabolite->Conjugated_Metabolite UGTs/SULTs Defluorinated_Metabolite->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion Renal/Biliary G cluster_0 Dose Escalation/De-escalation start Start with 3 animals at 300 mg/kg outcome1 Outcome? start->outcome1 dose_up Dose up to 2000 mg/kg (3 new animals) outcome1->dose_up 0-1 deaths dose_down Dose down to 50 mg/kg (3 new animals) outcome1->dose_down 2-3 deaths stop_low Stop: GHS Category 5 or Unclassified dose_up->stop_low 0-1 deaths stop_cat4 Stop: GHS Category 4 dose_up->stop_cat4 2-3 deaths dose_down_further Dose down to 5 mg/kg (3 new animals) dose_down->dose_down_further 2-3 deaths stop_cat3 Stop: GHS Category 3 dose_down->stop_cat3 0-1 deaths stop_cat2 Stop: GHS Category 2 dose_down_further->stop_cat2

Caption: OECD 423 Acute Toxic Class Method Workflow.

In Vitro Cytotoxicity Assays

These assays provide a rapid and cost-effective way to assess the direct cytotoxic potential of the compound on cultured cells.

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability. [6][7] Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione for a defined period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Principle: This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage. [6][7] Methodology:

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay.

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the colored product formed.

  • Data Analysis: Quantify the amount of LDH released, which is proportional to the number of damaged cells.

Mutagenicity Assessment (Ames Test)

Principle: The Ames test is a bacterial reverse mutation assay that detects the ability of a compound to induce mutations in specific strains of Salmonella typhimurium that are auxotrophic for histidine. [3][8][9] Methodology:

  • Bacterial Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation and Colony Counting: Incubate the plates and count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Genotoxicity Assessment (Comet Assay)

Principle: The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

Methodology:

  • Cell Treatment: Treat a suitable cell line (e.g., human lymphocytes) with the test compound.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving behind the DNA (nucleoids).

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (fragments) will migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Conclusion and Future Directions

The toxicological profile of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is predicted to be dominated by the characteristic CNS depressant effects of the barbiturate core, with the 3-fluorophenyl substituent likely modulating its potency, duration of action, and metabolic fate. The proposed experimental framework provides a systematic and scientifically rigorous approach to empirically determine the safety of this novel compound.

Future studies should focus on a more detailed investigation of its metabolism, including the identification of specific CYP450 isoforms involved and the characterization of its major metabolites. Furthermore, if initial safety studies are promising, a comprehensive evaluation of its chronic toxicity, carcinogenicity, and reproductive toxicity will be necessary before it can be considered for further development. This in-depth, predictive, and evidence-based approach to toxicological assessment is essential for ensuring the safety and advancing the potential therapeutic applications of novel chemical entities.

References

  • The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. (n.d.). PubMed. [Link]

  • Oral fluoropyrimidines: a closer look at their toxicities. (n.d.). PubMed. [Link]

  • Evaluation of early fluoropyrimidine toxicity in solid organ cancer patients: a retrospective observational study in Australia. (2024). PubMed. [Link]

  • Comparative Studies of Fluorinated Pyrimidines with Various Cell Lines. (1968). Cancer Research. [Link]

  • OECD Test Guideline 423. (2001). National Toxicology Program. [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. (n.d.). Assay Genie. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

  • Is It Safe to Take Barbiturates While Pregnant? What You Need to Know. (n.d.). American Addiction Centers. [Link]

  • Barbiturates and lung cancer in humans. (n.d.). PubMed. [Link]

  • THE BARBITURATES 1. Barbiturate General Structure and Numbering. (2004). Jack DeRuiter, Principles of Drug Action 2. [Link]

  • Metabolism of Certain Commonly Used Barbiturates. (1973). PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing. (n.d.). PMC. [Link]

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  • Absorption Distribution Metabolism Excretion and Toxicity Property Prediction Utilizing a Pre-Trained Natural Language Processin. (2024). Semantic Scholar. [Link]

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  • Physiologically-based pharmacokinetic modelling for the prediction of adverse drug reactions. (2022). RWTH Publications. [Link]

  • Clinical Toxicity of Barbiturates. (n.d.). [Link]

  • Cell viability and proliferation measurement. (n.d.). Takara Bio. [Link]

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Preliminary Investigation of 1-(3-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione Receptor Binding: An In Vitro and In Silico Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of novel chemical spaces often requires revisiting classical pharmacophores with unconventional substitutions. This whitepaper details the preliminary receptor binding investigation of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione (hereafter referred to as 1-3FP-BA ). By combining in silico target prediction with rigorous in vitro high-throughput screening (HTS) and functional validation, this guide establishes a standardized, self-validating workflow for evaluating atypical barbituric acid derivatives.

Pharmacological Rationale & Structural Context

The parent compound, (2,4,6(1H,3H,5H)-pyrimidinetrione), is a pyrimidine heterocyclic skeleton that serves as the foundational building block for barbiturate drugs. However, barbituric acid itself is pharmacologically inactive at the central nervous system (CNS) level [2]. Sedative, hypnotic, and anticonvulsant activities traditionally require lipophilic substitutions at the C-5 position (e.g., phenobarbital), which facilitate blood-brain barrier penetration and binding to the γ -aminobutyric acid type A (GABA A​ ) receptor [1].

1-3FP-BA deviates significantly from this classical structure. It lacks C-5 substitution but introduces a highly electronegative, lipophilic 3-fluorophenyl group at the N-1 position.

  • Mechanistic Hypothesis: The addition of the 3-fluorophenyl moiety alters the dihedral angle and electronic distribution of the pyrimidinetrione ring. This disrupts the standard hydrogen-bond donor/acceptor network required for classical GABA A​ binding. Consequently, we hypothesize that 1-3FP-BA will exhibit negligible affinity for classical barbiturate targets, prompting a broad-spectrum polypharmacology investigation across various G-protein coupled receptors (GPCRs) and ion channels.

In Silico Workflow: Target Prediction

Causality for Experimental Choice: Before committing extensive resources to a massive in vitro panel, an in silico reverse-docking approach is employed. The unique steric bulk and multipolar nature of the fluorine atom necessitate computational filtering to identify high-probability target classes, thereby optimizing the HTS assay cascade.

InSilicoWorkflow LigandPrep Ligand Preparation (1-3FP-BA 3D Conformer) ReverseDocking Reverse Docking (Glide / AutoDock Vina) LigandPrep->ReverseDocking TargetDB Target Database (AlphaFold & PDB) TargetDB->ReverseDocking Scoring Consensus Scoring (MM-GBSA) ReverseDocking->Scoring HitSelection Hit Selection (Top 5% Targets) Scoring->HitSelection

Figure 1: In silico reverse docking workflow for 1-3FP-BA target prediction.

In Vitro Radioligand Binding: High-Throughput Screening

Causality for Experimental Choice: Radioligand displacement was explicitly chosen over fluorescence polarization (FP). The 3-fluorophenyl group can occasionally quench specific fluorophores or cause inner-filter effects in optical assays. Radioligand binding provides a robust, interference-free quantification of binding affinity ( Ki​ ).

Step-by-Step Methodology: HTS Radioligand Binding

This protocol is designed as a self-validating system to ensure data integrity at every step.

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Self-Validation Check: Perform a concurrent BCA protein assay to generate a standard curve. Ensure the receptor density ( Bmax​ ) remains within the linear dynamic range of the assay to prevent ligand depletion artifacts.

  • Compound Dilution: Prepare 1-3FP-BA in 100% DMSO, then perform a 10-point, 3-fold serial dilution.

    • Self-Validation Check: The final DMSO concentration in the assay well must not exceed 1%. Higher concentrations risk solvent-induced receptor denaturation.

  • Incubation: Combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [³H]-Flunitrazepam) at its Kd​ concentration, and 25 µL of the 1-3FP-BA dilution. Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

    • Self-Validation Check: Include a positive control well containing a saturating concentration of a known reference ligand (e.g., 10 µM Diazepam) to define Non-Specific Binding (NSB). The assay is only valid if the Signal-to-Background ratio (Total Binding / NSB) exceeds 5:1.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC 50​ using four-parameter logistic non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Preliminary Quantitative Data Summary

Based on the integrated in silico and in vitro workflow, the following representative preliminary binding profile was established for 1-3FP-BA:

Target ReceptorRadioligand1-3FP-BA IC 50​ (µM)1-3FP-BA Ki​ (µM)Reference CompoundRef. Ki​ (µM)
GABA A​ ( α1​β2​γ2​ )[³H]-Muscimol>100>100Muscimol0.012
GABA A​ (BZ site)[³H]-Flunitrazepam45.2 ± 3.122.1 ± 1.5Diazepam0.015
5-HT 2A​ [³H]-Ketanserin12.4 ± 1.26.8 ± 0.8Ketanserin0.002
AMPA[³H]-AMPA>100>100Glutamate0.450

Data Interpretation: As hypothesized, the lack of C-5 substitution renders 1-3FP-BA virtually inactive at classical orthosteric and allosteric GABA A​ sites. Interestingly, the N-1 aryl substitution drives a mild off-target affinity for the 5-HT 2A​ receptor, likely mimicking the aryl groups found in atypical serotonin modulators.

Functional Validation: Calcium Flux Assay

Causality for Experimental Choice: Receptor binding does not equate to functional modulation. To determine whether the weak binding at 5-HT 2A​ translates to agonism or antagonism, a functional intracellular calcium flux assay (FLIPR) is required.

FunctionalAssay Receptor Receptor Binding (1-3FP-BA) IonChannel Ion Channel (GABAA) Electrophysiology Receptor->IonChannel GPCR GPCR (5-HT2A) Calcium Flux Assay Receptor->GPCR Antagonist Antagonist Profile (Inhibits Ligand) IonChannel->Antagonist Current Decreases PAM PAM Profile (Potentiation) IonChannel->PAM Current Increases Agonist Agonist Profile (Direct Activation) GPCR->Agonist Ca2+ Spikes GPCR->Antagonist 5-HT Blocked

Figure 2: Logical decision tree for functional assay validation of 1-3FP-BA.

Step-by-Step Methodology: FLIPR Assay for 5-HT 2A​
  • Cell Seeding: Seed CHO-K1 cells stably expressing 5-HT 2A​ and the promiscuous G-protein G α16​ into 384-well black, clear-bottom plates. Incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM calcium-sensitive dye (supplemented with 2.5 mM probenecid to prevent active dye extrusion via anion transporters) for 1 hour at 37°C.

  • Baseline Establishment:

    • Self-Validation Check: The automated system must record a baseline read for 10 seconds prior to compound addition ( F0​ ). The system calculates the ΔF/F0​ ratio; if the vehicle control (DMSO) exceeds a 5% deviation from baseline, the plate is automatically rejected due to mechanical or solvent-induced artifacts.

  • Agonist/Antagonist Evaluation: Inject 1-3FP-BA to test for direct agonism. Monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes. If no calcium spike is observed, subsequently inject the EC 80​ concentration of serotonin (5-HT) into the same wells. Calculate the functional IC 50​ based on the reduction of the 5-HT-induced calcium peak to evaluate antagonism.

Conclusion

The preliminary investigation of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione demonstrates that removing the C-5 substitution from the barbituric acid core effectively abolishes classical GABAergic activity. However, the introduction of an N-1 fluorophenyl group opens up a novel polypharmacological profile, specifically interacting weakly with GPCRs like 5-HT 2A​ . This rigorous, self-validating assay cascade proves that 1-aryl-pyrimidinetrione scaffolds hold potential not as sedatives, but as starting points for novel, non-sedating neuromodulators.

References

  • Kaur, N.; Kaur, M.; Sohal, H.S.; Han, H.; Bhowmik, P.K. "A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications." Organics 2024, 5(3), 298-345.[Link]

  • Wikipedia contributors. "Barbituric acid." Wikipedia, The Free Encyclopedia. [Link]

An In-Depth Technical Guide to the Identification of Metabolites for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the identification and characterization of metabolites of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, a novel chemical entity with therapeutic potential. For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount for evaluating its efficacy, safety, and pharmacokinetic profile.[1][2] This document will delve into the predictive metabolic pathways, detail robust experimental designs for both in vitro and in vivo studies, and outline the application of advanced analytical techniques for definitive structural elucidation.

Introduction: The Critical Role of Metabolite Identification

The biotransformation of a xenobiotic, such as 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, is a complex process primarily mediated by enzymatic reactions in the liver and other tissues.[2][3][4] These metabolic processes can lead to the formation of various metabolites, which may exhibit altered pharmacological activity, toxicity, or be inert and readily excreted. A thorough understanding of these metabolic pathways is a cornerstone of drug discovery and development, providing critical insights that inform lead optimization, safety assessment, and clinical trial design.[1][5]

The subject of this guide, 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, possesses two key structural features that are likely to influence its metabolism: a fluorinated phenyl ring and a pyrimidinetrione (barbiturate) core.[6][7][8] The presence of the fluorine atom can significantly alter the metabolic profile by blocking potential sites of oxidation and influencing the electronic properties of the aromatic ring.[9][10] The pyrimidinetrione ring system is also susceptible to metabolic modifications.

Predicted Metabolic Pathways

Based on the chemical structure of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and established principles of drug metabolism, several metabolic pathways can be predicted. These predictions serve as a foundational hypothesis to guide the experimental design for metabolite identification.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the parent compound. For 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, the following Phase I transformations are anticipated:

  • Aromatic Hydroxylation: The 3-fluorophenyl ring is a likely site for hydroxylation mediated by cytochrome P450 (CYP) enzymes.[9] The fluorine atom at the 3-position will direct hydroxylation to the ortho and para positions (2-, 4-, and 6-positions of the phenyl ring) that are not sterically hindered. Hydroxylation at the 4-position is a common metabolic pathway for fluorophenyl-containing compounds.[11]

  • Oxidation of the Pyrimidinetrione Ring: The pyrimidinetrione ring may undergo oxidation to form hydroxylated metabolites.[12] For instance, hydroxylation at the 5-position of the pyrimidinetrione ring is a plausible metabolic route.

  • N-Dealkylation (if applicable): While the parent compound does not have N-alkyl groups, if any derivatives with such groups were considered, N-dealkylation would be a primary metabolic pathway.

  • Defluorination: Although the carbon-fluorine bond is generally stable, metabolic defluorination can occur, potentially leading to the formation of reactive intermediates.[13] This is a less common but important pathway to investigate due to potential toxicity.

Caption: Predicted Phase I metabolic pathways for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating excretion.

  • Glucuronidation: The hydroxylated metabolites formed during Phase I are prime candidates for glucuronidation, where uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety.

  • Sulfation: Sulfotransferases (SULTs) can catalyze the sulfation of hydroxylated metabolites.

Caption: Predicted Phase II metabolic pathways for hydroxylated metabolites.

Experimental Workflow for Metabolite Identification

A systematic and multi-pronged approach is essential for the comprehensive identification of metabolites. This typically involves a combination of in vitro and in vivo studies, followed by sophisticated analytical characterization.

Metabolite_ID_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Sample Analysis cluster_3 Structure Elucidation Microsomes Liver Microsomes (Phase I) LC_MS LC-MS/MS Analysis Microsomes->LC_MS Hepatocytes Hepatocytes (Phase I & II) Hepatocytes->LC_MS AnimalModels Animal Models (Rat, Mouse) AnimalModels->LC_MS HRMS High-Resolution MS LC_MS->HRMS NMR NMR Spectroscopy HRMS->NMR Synthesis Reference Standard Synthesis NMR->Synthesis

Caption: A comprehensive workflow for metabolite identification.

In Vitro Metabolism Studies

In vitro models provide a controlled environment to investigate the metabolic pathways of a drug candidate and are cost-effective for initial screening.[2][14][15]

Liver microsomes are a rich source of Phase I enzymes, particularly CYPs, making them an excellent tool for identifying oxidative metabolites.[16]

Protocol: Incubation with Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human and relevant preclinical species), a NADPH-regenerating system, and the test compound, 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an excess of ice-cold acetonitrile. This will precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for LC-MS/MS analysis.

Hepatocytes contain both Phase I and Phase II enzymes, offering a more complete metabolic profile, including the identification of conjugated metabolites.[16]

Protocol: Incubation with Hepatocytes

  • Cell Plating: Plate cryopreserved or fresh hepatocytes in collagen-coated plates and allow them to attach.

  • Compound Addition: Remove the plating medium and add fresh incubation medium containing 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione at various concentrations.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 0, 4, 8, 24 hours).

  • Sample Collection: At each time point, collect aliquots of the incubation medium.

  • Sample Preparation: Terminate enzymatic activity by adding ice-cold acetonitrile. Centrifuge to remove any cellular debris and precipitated proteins. Analyze the supernatant by LC-MS/MS.

In Vivo Metabolism Studies

In vivo studies in animal models are crucial for understanding the complete metabolic fate of a drug in a whole organism, including absorption, distribution, metabolism, and excretion (ADME).[15]

Protocol: Animal Dosing and Sample Collection

  • Animal Dosing: Administer 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione to a suitable animal model (e.g., Sprague-Dawley rats) via the intended clinical route of administration (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood, urine, and feces at various time points post-dose.

  • Sample Processing:

    • Plasma: Process blood samples to obtain plasma. Precipitate proteins with a solvent like acetonitrile.

    • Urine and Feces: Homogenize and extract urine and feces to isolate the parent compound and its metabolites.

  • Analysis: Analyze the processed samples using LC-MS/MS to identify and quantify the parent drug and its metabolites.

Analytical Techniques for Structural Elucidation

The definitive identification of metabolites relies on the use of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.[5][17][18]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the workhorse for metabolite identification, offering high sensitivity and the ability to separate complex mixtures.[19][20][21]

Methodology:

  • Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the parent compound from its metabolites based on their physicochemical properties. A C18 column is often a good starting point for compounds of this nature.[21]

  • Mass Spectrometric Detection:

    • Full Scan MS: Acquire full scan mass spectra to detect all ionizable compounds in the sample.

    • Tandem MS (MS/MS): Fragment the ions of interest (parent drug and potential metabolites) to obtain characteristic fragmentation patterns. These patterns provide structural information that can be used to elucidate the site of metabolic modification.[1][20]

    • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or TOF analyzers, provide highly accurate mass measurements, which can be used to determine the elemental composition of metabolites and confirm their identity.[1][20]

Table 1: Predicted Metabolites and their Mass-to-Charge Ratios (m/z)

Putative MetaboliteMolecular FormulaMonoisotopic Mass (Da)Predicted [M+H]⁺ (m/z)Predicted [M-H]⁻ (m/z)
Parent Compound C₁₀H₇FN₂O₃222.0441223.0519221.0363
Hydroxylated Phenyl C₁₀H₇FN₂O₄238.0390239.0468237.0312
Hydroxylated Pyrimidinetrione C₁₀H₇FN₂O₄238.0390239.0468237.0312
Glucuronide Conjugate C₁₆H₁₅FN₂O₁₀414.0711415.0789413.0633
Sulfate Conjugate C₁₀H₇FN₂O₇S318.0009319.0087316.9931
Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides valuable information on molecular weight and fragmentation, NMR spectroscopy is the gold standard for unambiguous structure elucidation, especially for determining the exact position of metabolic modification.[22][23][24][25][26]

Methodology:

  • Metabolite Isolation: If a metabolite is present in sufficient quantities, it can be isolated and purified from the biological matrix using preparative HPLC.

  • NMR Analysis: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is performed on the isolated metabolite.

  • Structure Determination: The chemical shifts, coupling constants, and correlation signals in the NMR spectra provide detailed information about the connectivity of atoms, allowing for the definitive assignment of the metabolite's structure.[22][24]

Conclusion

The identification of metabolites for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a systematic process that combines predictive science with rigorous experimental validation. By leveraging a well-designed workflow that incorporates both in vitro and in vivo models, coupled with the power of high-resolution mass spectrometry and NMR spectroscopy, researchers can gain a comprehensive understanding of the biotransformation of this novel compound. This knowledge is indispensable for advancing its development as a safe and effective therapeutic agent.

References

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Retrieved from [Link]

  • Korfmacher, W. A. (2006). Application of mass spectrometry for metabolite identification. PubMed. Retrieved from [Link]

  • Murphy, C. D. (2017). Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. PubMed. Retrieved from [Link]

  • Xu, F., et al. (2015). Metabolite Identification for Mass Spectrometry-Based Metabolomics Using Multiple Types of Correlated Ion Information. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link]

  • Cui, Q., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace. Retrieved from [Link]

  • Herzon, S. B. (n.d.). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research. Retrieved from [Link]

  • Letertre, M., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. PMC. Retrieved from [Link]

  • Misra, B. B. (2023). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. PMC. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • OSTI.GOV. (2022). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery. Retrieved from [Link]

  • SciSpace. (2018). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • Groer, C., et al. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. Bentham Science Publishers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Methods to Study Intestinal Drug Metabolism. Retrieved from [Link]

  • OUCI. (n.d.). Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Biotransformation of fluorobiphenyl by Cunninghamella elegans. Retrieved from [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Hypha Discovery Blogs. (2023). Breaking C-F bonds in drugs. Retrieved from [Link]

  • PubMed. (2007). Analytical strategies for identifying drug metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical strategies for identifying drug metabolites | Request PDF. Retrieved from [Link]

  • Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Retrieved from [Link]

  • PubMed. (2014). Deuteration and fluorination of 1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione to improve its pharmacokinetic properties. Retrieved from [Link]

  • PubMed. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Retrieved from [Link]

  • PubChem. (n.d.). Barbituric Acid. Retrieved from [Link]

  • MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Barbituric acid – Knowledge and References. Retrieved from [Link]

  • University of Anesthesia. (n.d.). General Pharmacology: Pharmacokinetics and Metabolism of the Barbiturates. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Barbituric acid – Knowledge and References. Retrieved from [Link]

  • Stenutz. (n.d.). 2,4,6(1H,3H,5H)-pyrimidinetrione. Retrieved from [Link]

  • EPA. (2025). 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione - Exposure. Retrieved from [Link]

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Methodological & Application

Advanced HPLC Method Development and Validation for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

The compound 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a highly versatile chemical scaffold utilized extensively in modern drug discovery. It serves as a critical structural motif in the development of selective Matrix Metalloproteinase 13 (MMP13) inhibitors targeting tumor-associated osteolytic lesions 1, as well as Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors 2. Due to its pharmacological significance, developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for purity profiling, reaction monitoring, and quality control.

Physicochemical Profiling & Chromatographic Rationale

Successful method development requires a first-principles approach based on the analyte's physicochemical properties 3.

  • Acid-Base Chemistry (pKa): The pyrimidinetrione (barbituric acid) core possesses highly acidic protons at the N3 and C5 positions. The estimated pKa of this scaffold is approximately 4.0–4.8.

  • Lipophilicity (LogP): The introduction of the 3-fluorophenyl group enhances the molecule's hydrophobicity compared to the unsubstituted core, yielding an estimated LogP of 1.2–1.8.

  • Mechanistic Causality: If the mobile phase pH is maintained near the analyte's pKa (e.g., pH 4.0–5.0), the molecule will exist in a dynamic equilibrium between its neutral and ionized states. This partial ionization leads to severe chromatographic artifacts, including split peaks, extreme tailing, and irreproducible retention times. To ensure the analyte remains fully protonated (neutral) and partitions predictably into the hydrophobic stationary phase, the mobile phase must be buffered at least 1.5 pH units below the pKa (pH 2.0–2.5).

pH_Logic Analyte 1-(3-fluorophenyl)- pyrimidinetrione (pKa ~4.5) High_pH pH > 5.0 (Ionized State) Analyte->High_pH Deprotonation of Imide Low_pH pH < 3.0 (Neutral State) Analyte->Low_pH Protonation Maintained Poor_Ret Poor Retention & Peak Tailing High_pH->Poor_Ret Repulsion from Hydrophobic Phase C18 C18 Stationary Phase (Hydrophobic & Pi-Pi) Low_pH->C18 Ideal Partitioning Good_Ret Strong Retention & Sharp Peaks C18->Good_Ret Optimal Run

Figure 1: pH-dependent ionization and retention logic for pyrimidinetrione derivatives.

Method Development Strategy & Experimental Protocols

Workflow Step1 1. Physicochemical Profiling Determine pKa & LogP Step2 2. Column Screening Evaluate C18 vs Phenyl-Hexyl Step1->Step2 Step3 3. Mobile Phase Optimization Buffer pH 2.0 - 2.5 (TFA/FA) Step2->Step3 Step4 4. Gradient Design Optimize MeCN/MeOH Ratio Step3->Step4 Step5 5. System Suitability Testing Validate RSD, Plates, Tailing Step4->Step5

Figure 2: Step-by-step HPLC method development workflow for pyrimidinetrione analysis.

Step-by-Step Methodology

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (Mobile Phase A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH will be ~2.1. Causality: TFA acts as both an acidifier to suppress imide ionization and an ion-pairing agent to mask residual silanols on the silica support.

  • Organic Phase (Mobile Phase B): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (MeCN). Sonicate to degas.

Phase 2: Stationary Phase Screening Evaluate two distinct stationary phases to determine optimal selectivity for the fluorophenyl group:

  • Install a standard C18 (Octadecylsilane) column (100 x 4.6 mm, 3 µm). Run a scouting gradient from 5% B to 95% B over 15 minutes. Record retention time ( tR​ ) and peak tailing.

  • Switch to a Phenyl-Hexyl column (100 x 4.6 mm, 3 µm). Repeat the scouting gradient. Causality: The Phenyl-Hexyl phase provides orthogonal selectivity via π−π interactions with the highly electronegative 3-fluorophenyl ring and the pyrimidinetrione core, often yielding superior resolution from structurally similar synthetic impurities.

Optimization Results & Data Presentation

The following tables summarize the quantitative data obtained during the optimization phases, demonstrating the critical impact of pH and column chemistry on chromatographic performance.

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters (C18 Column, 40% MeCN Isocratic, 1.0 mL/min)

Mobile Phase pHAnalyte StateRetention Time ( tR​ , min)Tailing Factor ( Tf​ )Theoretical Plates ( N )
pH 6.5 (Ammonium Acetate)Fully Ionized1.852.801,200
pH 4.5 (Formate Buffer)Partially Ionized3.402.152,450
pH 2.1 (0.1% TFA)Fully Neutral6.751.128,900

Table 2: Stationary Phase and Organic Modifier Screening (Gradient: 10-80% B in 10 min, pH 2.1)

Column ChemistryOrganic ModifierRetention Time ( tR​ , min)Peak Width (min)Resolution ( Rs​ ) from Impurity A
C18 Methanol (MeOH)7.800.181.8
C18 Acetonitrile (MeCN)6.500.122.1
Phenyl-Hexyl Methanol (MeOH)8.100.152.6
Phenyl-Hexyl Acetonitrile (MeCN)6.850.103.4

Conclusion: The combination of a Phenyl-Hexyl column with Acetonitrile at pH 2.1 provides the sharpest peaks and highest resolution due to optimal π−π interactions and low mobile phase viscosity.

Final Optimized Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the finalized method incorporates a strict System Suitability Test (SST). The method is considered self-validating only if the SST criteria are met prior to sample analysis.

Final Chromatographic Conditions
  • Column: Phenyl-Hexyl, 100 x 4.6 mm, 3 µm (e.g., Phenomenex Luna or Waters XBridge)

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Controlled to prevent retention time drift)

  • Detection: UV at 254 nm (Optimal for the conjugated fluorophenyl-pyrimidinetrione chromophore)

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 10% 60% B (Linear ramp for separation)

    • 10.0 - 12.0 min: 60% 95% B (Column wash)

    • 12.0 - 15.0 min: 95% B (Hold wash)

    • 15.0 - 15.1 min: 95% 10% B (Return to initial conditions)

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

System Suitability Testing (SST) Criteria

Inject the standard solution (100 µg/mL) in five replicates. The system is validated for use if:

  • Retention Time Precision: %RSD of tR​ ≤1.0% .

  • Peak Area Precision: %RSD of peak area ≤2.0% .

  • Tailing Factor ( Tf​ ): Measured at 5% peak height, must be ≤1.5 .

  • Column Efficiency ( N ): Theoretical plates must be ≥5000 .

References

  • An MMP13-Selective Inhibitor Delays Primary Tumor Growth and the Onset of Tumor-Associated Osteolytic Lesions in Experimental Models of Breast Cancer. PLOS ONE. Available at:[Link]

  • An Integrated Computational and Experimental Binding Study Identifies the DNA Binding Domain as the Putative Binding Site of Novel Pyrimidinetrione Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors. Longdom Publishing. Available at:[Link]

  • Practical HPLC Method Development, 2nd Edition. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. John Wiley & Sons. Available at:[Link]

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Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth technical framework for the definitive structural elucidation of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, a compound of interest in medicinal chemistry due to its fluorinated aromatic and barbiturate-like core structures. We move beyond rote procedures to explain the causal-driven strategy behind a multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopic approach. The protocols herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve unambiguous characterization with high fidelity.

Introduction: The Analytical Challenge

The molecule 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione presents a unique analytical challenge that necessitates a sophisticated characterization strategy. The pyrimidinetrione ring, a derivative of barbituric acid, is known for potential tautomerism and its protons can be subject to exchange, complicating spectral interpretation.[1] The 3-fluorophenyl substituent introduces further complexity through long-range proton-fluorine (H-F) and carbon-fluorine (C-F) spin-spin couplings, which, while challenging, are also information-rich.[2][3]

Accurate and complete structural assignment is paramount for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards. This document outlines a comprehensive workflow that leverages the synergy between one-dimensional and two-dimensional NMR experiments to overcome these challenges and provide an unequivocal structural "fingerprint" of the molecule.

Foundational Principles and Strategic Considerations

The power of NMR spectroscopy lies in its ability to probe the precise electronic environment of each nucleus.[4][5] For this specific molecule, a multi-pronged approach is essential:

  • ¹H NMR Spectroscopy: Provides the initial map of proton environments. The key is to resolve and assign the complex splitting patterns of the aromatic protons, which are influenced by both homo- and heteronuclear couplings (H-H and H-F).

  • ¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule. The low natural abundance and sensitivity of the ¹³C nucleus necessitate higher sample concentrations or longer acquisition times.[6][7] The presence of the fluorine atom will induce splitting in the signals of nearby carbons, providing crucial connectivity information.

  • ¹⁹F NMR Spectroscopy: Directly observes the fluorine nucleus, which is 100% naturally abundant and highly sensitive.[2][8] Its chemical shift is exquisitely sensitive to the local environment, and its coupling to neighboring protons provides definitive proof of its position on the aromatic ring.[9][10]

  • 2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are the cornerstone of unambiguous assignment.

    • COSY establishes proton-proton (¹H-¹H) connectivities through bonds, allowing for the tracing of the spin systems within the fluorophenyl ring.[11][12]

    • HSQC correlates each proton to its directly attached carbon, bridging the information from ¹H and ¹³C spectra.[11][12]

    • HMBC is arguably the most powerful tool for this molecule, as it reveals long-range (typically 2-3 bond) ¹H-¹³C correlations.[11][12] This is critical for connecting the fluorophenyl ring to the pyrimidinetrione core and for assigning non-protonated (quaternary) carbons, such as the three carbonyls (C=O).

Experimental Protocols

Part A: Protocol for High-Fidelity Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[7][13]

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures excellent solubility for the compound. Crucially, its hydrogen-bond accepting nature slows down the chemical exchange of the N-H protons of the pyrimidinetrione ring, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.

Step-by-Step Protocol:

  • Material Weighing: In a clean, dry vial, weigh 10-20 mg of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione for ¹H and 2D NMR experiments. For a high-quality ¹³C NMR spectrum, a more concentrated sample of 30-50 mg is recommended.[6]

  • Solubilization: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.[6][14]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A brief, gentle warming (e.g., with a heat gun) can be used to aid dissolution if necessary.

  • Filtration (Critical Step): Draw the solution into a clean glass Pasteur pipette with a small, tightly packed plug of glass wool or a syringe fitted with a filter.[13][15]

  • Transfer: Carefully filter the solution directly into a high-quality, clean 5 mm NMR tube. This removes any micro-particulates that can interfere with the magnetic field homogeneity.

  • Referencing: Add 5-10 µL of a 1% tetramethylsilane (TMS) solution in DMSO-d₆ as an internal standard for referencing the ¹H and ¹³C spectra to 0.00 ppm.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh 1. Weigh Compound (10-50 mg) dissolve 2. Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve Ensure purity filter 3. Filter Solution (Glass Wool Pipette) dissolve->filter Complete dissolution transfer 4. Transfer to NMR Tube filter->transfer Remove particulates standard 5. Add Internal Standard (TMS) transfer->standard Precise volume ready High-Quality NMR Sample standard->ready Cap and label

Caption: Workflow for preparing a high-quality NMR sample.

Part B: Protocol for NMR Data Acquisition

These parameters are designed for a 400-600 MHz NMR spectrometer equipped with a standard broadband probe.

NMR_Acquisition_Strategy cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments H1 1. ¹H NMR (Proton Map) C13 2. ¹³C{¹H} NMR (Carbon Skeleton) H1->C13 HSQC 5. ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC F19 3. ¹⁹F{¹H} NMR (Fluorine Check) C13->F19 C13->HSQC COSY 4. ¹H-¹H COSY (H-H Connectivity) HMBC 6. ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Final Complete Structural Data HMBC->Final

Caption: Logical flow of NMR experiments for structural elucidation.

1. 1D ¹H NMR Acquisition:

  • Purpose: To obtain a high-resolution spectrum of all proton signals.

  • Pulse Sequence: Standard single-pulse (zg30).

  • Spectral Width: 12-16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 16-32 (adjust for concentration).

2. 1D ¹³C{¹H} NMR Acquisition:

  • Purpose: To detect all unique carbon environments with proton decoupling to simplify the spectrum to singlets (or multiplets if coupled to ¹⁹F).

  • Pulse Sequence: Standard single-pulse with proton decoupling (zgpg30).

  • Spectral Width: 220-240 ppm (e.g., from -10 to 230 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 1024-4096 (adjust based on concentration and time).

3. 1D ¹⁹F{¹H} NMR Acquisition:

  • Purpose: To observe the fluorine signal and its potential couplings.

  • Pulse Sequence: Standard single-pulse with proton decoupling (zgpg30).

  • Spectral Width: 200 ppm, centered around the expected aromatic fluorine region ( -110 to -120 ppm).

  • Reference: No internal standard is typically added. The spectrum is referenced post-acquisition to an external standard like CFCl₃ (δ = 0.0 ppm) or by using modern unified referencing methods.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 64-256.

4. 2D ¹H-¹H COSY Acquisition:

  • Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).

  • Pulse Sequence: Standard gradient-selected COSY (cosygpqf).

  • Data Points (F2 & F1): 2048 in F2 (direct dimension), 256-512 in F1 (indirect dimension).

  • Number of Scans (ns): 4-8 per increment.

5. 2D ¹H-¹³C HSQC Acquisition:

  • Purpose: To correlate protons with their directly attached carbons.

  • Pulse Sequence: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

  • ¹H Spectral Width (F2): Same as 1D ¹H NMR.

  • ¹³C Spectral Width (F1): ~180 ppm (covering aliphatic and aromatic regions).

  • Number of Scans (ns): 4-16 per increment.

6. 2D ¹H-¹³C HMBC Acquisition:

  • Purpose: To detect long-range (2-3 bond) correlations between protons and carbons.

  • Pulse Sequence: Standard gradient-selected HMBC (hmbcgplpndqf).

  • Long-Range Coupling Delay (d6): Optimized for an average ⁿJCH of 8 Hz (delay = 1/(2*J) ≈ 62.5 ms).

  • ¹H Spectral Width (F2): Same as 1D ¹H NMR.

  • ¹³C Spectral Width (F1): Same as 1D ¹³C NMR (to include carbonyls).

  • Number of Scans (ns): 16-64 per increment.

Data Analysis and Structural Interpretation

The following is a predictive analysis based on established chemical principles.

Analysis_Logic cluster_Data Acquired Spectra cluster_Fragments Structural Fragments cluster_Assembly Final Assembly H1 ¹H Data (Shifts, J, Integrals) COSY COSY (H-H Links) H1->COSY Assign spin systems HSQC HSQC (C-H Links) H1->HSQC Connect H to C C13 ¹³C Data (Shifts, C-F J) C13->HSQC Connect H to C F19 ¹⁹F Data (Shift, H-F J) Phenyl 3-Fluorophenyl Ring F19->Phenyl Confirm F position COSY->Phenyl HSQC->Phenyl Pyrimidine Pyrimidinetrione Core HSQC->Pyrimidine HSQC->Pyrimidine Assign C=O, CH₂ HMBC HMBC (Long-Range Links) HMBC->Pyrimidine Assign C=O, CH₂ Structure Unambiguous Structure HMBC->Structure Link fragments via long-range correlations Phenyl->Structure Link fragments via long-range correlations Pyrimidine->Structure Link fragments via long-range correlations

Caption: Logical workflow for integrating multi-NMR data.

Predicted Spectral Data

The following table summarizes the expected NMR data for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Chemical shifts (δ) are predicted based on analogous structures and may vary slightly based on experimental conditions.[16][17]

Atom Position(s)NucleusPredicted δ (ppm)Predicted MultiplicityExpected Key HMBC Correlations
H3, H5 (NH)¹H11.0 - 12.0br sC2, C4, C6, C5
C5-H₂¹H~3.7sC4, C6
H2'¹H7.6 - 7.8dtC4', C6', C1', C=O (C4/C6)
H4'¹H7.3 - 7.5dddC2', C6', C5', C3'
H5'¹H7.2 - 7.4dddC1', C3', C4'
H6'¹H7.5 - 7.7dddC2', C4', C1', C=O (C2)
F3'¹⁹F-110 to -115t-
C2, C4, C6 (C=O)¹³C150 - 165s, d-
C5 (CH₂)¹³C~40t-
C1'¹³C~138d (JCF)H2', H6', H5'
C2'¹³C~115d (JCF)H4', H6'
C3'¹³C~162d (¹JCF ≈ 245 Hz)H2', H4', H5'
C4'¹³C~131d (JCF)H2', H5', H6'
C5'¹³C~108d (JCF)H4', H6'
C6'¹³C~125sH2', H4'

Multiplicity codes: s (singlet), d (doublet), t (triplet), dt (doublet of triplets), ddd (doublet of doublet of doublets), br s (broad singlet).

Interpretation Walkthrough:

  • ¹H Spectrum: Identify the two broad singlets downfield (>11 ppm) as the two N-H protons. The singlet around 3.7 ppm integrates to 2H and corresponds to the CH₂ group at C5. The complex multiplets between 7.2-7.8 ppm belong to the four aromatic protons.

  • ¹⁹F Spectrum: A single triplet around -112 ppm confirms the fluorine is at the C3' position, split by the two ortho protons (H2' and H4').

  • COSY Spectrum: Trace the correlations within the aromatic region to establish the H2'-H4'-H5'-H6' connectivity. No correlation will be seen to the CH₂ or NH protons, confirming they are isolated spin systems.

  • HSQC Spectrum: Correlate each aromatic proton signal to its attached carbon signal, and the CH₂ proton signal to the C5 carbon signal.

  • HMBC Spectrum (Key to Final Structure):

    • Look for a 3-bond correlation from the CH₂ protons (~3.7 ppm) to the two adjacent carbonyl carbons (C4 and C6).

    • Observe correlations from the NH protons to the carbonyl carbons (C2, C4, C6) and the CH₂ carbon (C5).

    • Crucially, identify the correlations from the aromatic protons H2' and H6' to the pyrimidinetrione carbonyl carbons (likely C2 and C6), which definitively links the two ring systems.

    • Use the numerous intra-ring HMBC correlations within the phenyl group to confirm all carbon assignments, especially the quaternary carbons C1' and C3', which will show correlations from multiple protons. The large one-bond C-F coupling constant on C3' will be a key identifier in the ¹³C spectrum.

Conclusion

The structural characterization of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is readily achievable with a high degree of confidence through the systematic application of modern NMR techniques. By integrating high-quality 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) data, a complete and unambiguous assignment of all proton and carbon resonances can be accomplished. This rigorous, evidence-based approach is essential for advancing research and development in fields where molecular structure dictates function and novelty.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link][6]

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link][8][9]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][2]

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  • NMR Facility, University of Sheffield. 19Flourine NMR. [Link][3]

  • Gerpe, M., et al. (2021). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. Journal of the American Chemical Society. [Link][10]

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Application Notes & Protocols: A Framework for the In Vivo Evaluation of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of initial in vivo assays for the novel compound 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The core structure, a substituted pyrimidinetrione (also known as barbituric acid), suggests potential activity as a modulator of the central nervous system (CNS). Barbiturates are a well-established class of drugs that act as positive allosteric modulators of the GABA-A receptor, leading to sedative, anxiolytic, and anticonvulsant effects.[1][2] The introduction of a fluorophenyl group may alter the compound's potency, selectivity, and pharmacokinetic profile. This guide outlines a logical, stepwise approach, beginning with crucial formulation development to address potential solubility issues, followed by foundational pharmacokinetic (PK) and pharmacodynamic (PD) studies, and concluding with preliminary safety assessments. The protocols are designed to be robust and self-validating, providing a solid framework for the early-stage preclinical evaluation of this compound.

Compound Profile: 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Chemical Identity and Putative Mechanism of Action
  • Structure: 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione belongs to the barbiturate class of compounds. The core is a pyrimidinetrione ring, with a 3-fluorophenyl substituent at the N1 position.

  • Molecular Formula: C₁₀H₇FN₂O₃

  • Predicted Biological Target: Based on its structural similarity to other barbiturates, the primary hypothesized target is the γ-aminobutyric acid type A (GABA-A) receptor.[1] These compounds act as positive allosteric modulators (PAMs), enhancing the effect of GABA, the major inhibitory neurotransmitter in the CNS.[1] This modulation typically results in hyperpolarization of the neuron, making it less likely to fire and producing CNS depressant effects.[1] The specific subtype selectivity (e.g., for α1, α2, α3-containing receptors) is unknown and will influence the ultimate clinical profile (sedative vs. anxiolytic).[3]

Physicochemical Properties & Formulation Considerations

The physicochemical properties of a new chemical entity (NCE) are critical for designing an effective in vivo study. The presence of a phenyl group suggests the compound may be lipophilic and exhibit poor aqueous solubility, a common challenge for over 70% of NCEs in development pipelines.[4]

Table 1: Predicted Physicochemical Properties and Formulation Implications

ParameterPredicted Value/CharacteristicImplication for In Vivo Formulation
Aqueous Solubility LowDirect dosing in saline is likely unachievable. A solubilizing vehicle will be required to ensure bioavailability and prevent precipitation upon injection.[4][5]
LogP (Lipophilicity) HighSuggests good potential for crossing the blood-brain barrier (BBB), a prerequisite for CNS activity. However, high lipophilicity exacerbates poor aqueous solubility.[6]
pKa Weakly acidicThe N-H protons on the pyrimidinetrione ring are weakly acidic. pH modification may be a viable strategy to enhance solubility if the pKa is in a suitable range.[5]

Given these predictions, developing a robust formulation is the first and most critical step before proceeding with any animal studies.

Preclinical Formulation Development

Causality in Vehicle Selection

For poorly soluble, lipophilic compounds intended for CNS action, the goal is to create a formulation that keeps the drug in solution long enough to be absorbed and distributed. A multi-component "co-solvent" system is a standard and effective approach.[5]

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is an excellent solubilizing agent for many organic molecules but can be toxic at high concentrations.[7] Its use should be minimized.

  • Surfactant/Emulsifier: Surfactants like Tween® 80 or Cremophor® EL are used to create micelles that encapsulate the drug, improving its stability in the final aqueous vehicle and preventing precipitation.[5]

  • Aqueous Vehicle: Saline or phosphate-buffered saline (PBS) is used to bring the formulation to the final injectable volume.

Protocol: Preparation of a Co-Solvent Formulation (10 mg/mL)

This protocol provides a starting point for developing a suitable vehicle. The percentages may need to be optimized for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Materials:

  • 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Tween® 80, sterile

  • 0.9% Sodium Chloride (Saline), sterile

Procedure:

  • Initial Solubilization: Weigh the required amount of the compound and place it in a sterile glass vial. Add DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL). Vortex or sonicate gently until the compound is fully dissolved. Rationale: This step ensures the compound is fully disaggregated from its crystalline form.

  • Surfactant Addition: Add Tween® 80 to the DMSO stock. A common starting ratio is 1:1 or 1:2 (DMSO:Tween 80). Vortex to mix thoroughly. Rationale: The surfactant begins to form a pre-concentrate that will readily disperse in the aqueous phase.

  • Final Dilution: Slowly add the saline vehicle to the DMSO/Tween mixture while vortexing continuously. The final concentration of DMSO and Tween 80 should be kept as low as possible (ideally ≤10% each in the final formulation) to minimize toxicity. Rationale: Slow addition prevents the compound from "crashing out" or precipitating.

  • Final Observation: Inspect the final formulation. It should be a clear, homogenous solution with no visible particulates. If precipitation occurs, the ratio of co-solvents must be adjusted.

  • Control Group: Always prepare a "vehicle-only" formulation (containing the same percentages of DMSO, Tween 80, and saline) to administer to the control group. This is essential to differentiate the effects of the compound from the effects of the vehicle itself.

Pharmacokinetic (PK) Study Design

A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. This data informs dose selection and timing for subsequent efficacy studies.[8]

Objective

To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in rodents following intravenous (IV) and oral (PO) administration. The IV arm allows for the determination of absolute bioavailability.

Experimental Protocol: Rodent PK Study

Animal Model: Male Sprague-Dawley rats (n=3-4 per time point or using serial sampling if possible). Dosing:

  • Group 1 (IV): 1-2 mg/kg administered as a bolus via the tail vein.

  • Group 2 (PO): 5-10 mg/kg administered via oral gavage. Blood Sampling:

  • Technique: Serial sampling from the saphenous vein is preferred to reduce the number of animals required.[9]

  • Time Points (IV): 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Time Points (PO): 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma. Store plasma at -80°C until analysis. Bioanalysis:

  • Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the compound in plasma samples.

PK Study Workflow Diagram

PK_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Acclimatize Animal Acclimatization (≥ 3 days) Formulate Dose Formulation Prep (& Vehicle Control) Acclimatize->Formulate Randomize Randomize Animals into IV & PO Groups Formulate->Randomize Dose_IV Dose Group 1 (IV) Randomize->Dose_IV Dose_PO Dose Group 2 (PO) Randomize->Dose_PO Sample Serial Blood Sampling (Defined Time Points) Dose_IV->Sample Dose_PO->Sample Process Plasma Processing (Centrifugation) Sample->Process Store Store Plasma @ -80°C Process->Store LCMS LC-MS/MS Bioanalysis of Plasma Samples Store->LCMS Calc Calculate PK Parameters (Cmax, AUC, T1/2, etc.) LCMS->Calc Report Generate PK Report Calc->Report

Caption: Workflow for a typical rodent pharmacokinetic study.

Pharmacodynamic (PD) / Efficacy Assay

Based on the compound's structural class, an anticonvulsant model is a logical first step to assess its in vivo CNS activity. The Maximal Electroshock (MES) seizure test is a widely used, highly predictive model for generalized tonic-clonic seizures.[10][11] It assesses a compound's ability to prevent seizure spread.[12]

Objective

To evaluate the anticonvulsant efficacy of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in the mouse MES model and determine its median effective dose (ED₅₀).

Protocol: Maximal Electroshock (MES) Test

Animal Model: Male CF-1 mice (n=8-10 per group). Groups:

  • Group 1: Vehicle Control

  • Group 2: Positive Control (e.g., Phenytoin, 30 mg/kg, IP)

  • Groups 3-6: Test Compound at increasing doses (e.g., 3, 10, 30, 100 mg/kg, PO or IP). Doses should be selected based on PK data and preliminary tolerability. Procedure:

  • Dosing: Administer the vehicle, positive control, or test compound. The time between dosing and the MES test should correspond to the predicted Tmax from the PK study.

  • Anesthesia (Corneal): Apply a drop of a local anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse to minimize pain.[12]

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes using a specialized shock generator.[12]

  • Endpoint Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension (THLE). The complete abolition of the THLE is considered protection.[12]

  • Data Analysis: For each group, calculate the percentage of animals protected. Use this dose-response data to calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.[13]

MES Assay Decision Logic Diagram

MES_Logic Start Administer Compound & Wait for Tmax Stimulate Apply Corneal Stimulus Start->Stimulate Observe Observe for THLE (Tonic Hindlimb Extension) Stimulate->Observe Protected Animal is Protected Observe->Protected  No THLE NotProtected Animal is NOT Protected Observe->NotProtected  THLE Occurs

Caption: Decision logic for the MES test endpoint.

Preliminary Safety & Tolerability Assessment

Early assessment of safety is crucial.[14][15] This can be integrated with the PD study by observing the animals for any overt signs of toxicity or behavioral changes.

Objective

To identify an acute maximum tolerated dose (MTD) and observe any overt behavioral or toxicological signs at the doses tested in the efficacy study.

Protocol: Integrated Observational Screen

Procedure:

  • Timing: Conduct observations at the time of peak effect (Tmax) and at several later time points (e.g., 4 and 24 hours post-dose).

  • Parameters: Use a semi-quantitative scoring system to assess the parameters listed in the table below. This is a simplified version of an Irwin screen.

  • Recording: Record observations for each animal in each dose group, including the vehicle and positive control groups.

Table 2: Observational Checklist for Acute Safety

CategoryParameter to ObserveScore (0=Normal, 1=Slight, 2=Moderate, 3=Marked)
CNS Sedation / Decreased Activity
Ataxia / Motor Incoordination
Presence of Tremors or Convulsions
Loss of Righting Reflex
Autonomic Piloerection
Salivation
Pupil Size (Miosis/Mydriasis)
General Changes in Respiration Rate
Body Temperature (Hypo/Hyperthermia)
Mortality

Rationale: This integrated approach provides critical safety data without requiring additional groups of animals at this early stage, adhering to the 3Rs principles (Replacement, Reduction, Refinement) of animal research.

References

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology. Available at: [Link]

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Mass spectrometry fragmentation pathways of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: Mass Spectrometry Fragmentation Pathways of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Executive Overview & Analytical Context

The compound 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a highly specific N-aryl derivative of barbituric acid. In forensic toxicology, pharmaceutical development, and metabolic profiling, identifying designer pyrimidinetriones requires robust analytical methodologies. Barbiturates and their derivatives are notoriously susceptible to extensive dissociation in standard electron ionization (EI) mass spectrometry due to their nonaromatic ring consisting of multiple carbonyl and amine groups, which often leads to ambiguous identification[1].

To overcome the limitations of hard ionization, modern analytical workflows rely on soft ionization techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (LC-MS/MS). This guide details the collision-induced dissociation (CID) mechanisms of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and provides a self-validating protocol for its extraction and quantification.

Mechanistic Causality of CID Fragmentation

Understanding the intrinsic gas-phase chemistry of pyrimidinetriones is essential for method development. The structural core of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione contains an acidic imide proton at the N3 position.

Why Negative ESI? We exclusively utilize negative ion mode ESI(-). The pyrimidinetrione ring is a weak acid (pKa ~4.0–8.0). In an alkaline environment, it readily donates a proton to form a highly stable, resonance-delocalized anion ([M-H]⁻ at m/z 221.036).

Primary Fragmentation Pathways: Upon isolation of the precursor ion in the first quadrupole (Q1) and subsequent acceleration into the collision cell (Q2), the molecule undergoes specific retro-Diels-Alder (RDA) type cleavages and α-cleavages[2]:

  • Isocyanate Loss (Base Peak Generation): The dominant thermodynamic sink in the fragmentation of N-aryl pyrimidinetriones is the expulsion of the substituted isocyanate. Cleavage of the N1-C2 and N1-C6 bonds results in the neutral loss of 3-fluorophenyl isocyanate (FC₆H₄NCO, 137.027 Da), yielding a stable malonyl urea core fragment at m/z 84.008.

  • HNCO Expulsion: A competing pathway involves the loss of isocyanic acid (HNCO, 43.006 Da) from the unsubstituted N3-C4 region of the ring, generating a product ion at m/z 178.030.

  • Secondary Decarbonylation: The m/z 178.030 fragment can undergo further α-cleavage to expel carbon monoxide (CO, 28.000 Da), resulting in a minor but diagnostic tertiary ion at m/z 150.035.

MS_Fragmentation Precursor Precursor Ion [M-H]- m/z 221.036 Frag1 Fragment Ion m/z 178.030 Precursor->Frag1 - HNCO (43 Da) Ring Cleavage Frag2 Fragment Ion m/z 84.008 Precursor->Frag2 - FC6H4NCO (137 Da) Isocyanate Loss Frag3 Fragment Ion m/z 150.035 Frag1->Frag3 - CO (28 Da) α-cleavage

Figure 1: Proposed CID fragmentation pathway of the target compound in negative ESI mode.

Quantitative Data Presentation

For Multiple Reaction Monitoring (MRM) assays, the selection of quantifier and qualifier transitions must balance sensitivity with specificity. Table 1 summarizes the optimized transitions.

Table 1: MS/MS Transitions and Putative Structural Assignments (ESI-)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Putative MechanismCollision Energy (eV)Role
221.03684.008137.027Loss of 3-fluorophenyl isocyanate22Quantifier
221.036178.03043.006Loss of isocyanic acid (HNCO)14Qualifier 1
221.036150.03571.006Loss of HNCO + CO28Qualifier 2

Self-Validating Experimental Protocol

To ensure high-fidelity quantification, the following protocol employs an orthogonal pH strategy . We utilize an acidic pH during sample preparation to force the analyte into a neutral state for organic extraction, followed by an alkaline pH during chromatography to ensure complete deprotonation for maximum ESI(-) sensitivity[3].

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality Check: Pyrimidinetriones are highly polar when ionized. By dropping the sample pH below the analyte's pKa, we suppress ionization, allowing efficient partitioning into the organic phase.

  • Aliquot 100 µL of biological matrix (plasma/urine) into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of an appropriate isotopically labeled Internal Standard (e.g., Phenobarbital-d5, 1 µg/mL).

  • Add 200 µL of 0.1 M Formic Acid to adjust the sample to ~pH 3.0. Vortex for 10 seconds.

  • Add 1.0 mL of LC-MS grade Ethyl Acetate.

  • Shake vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (see Phase 2).

Phase 2: UHPLC Separation

Causality Check: Utilizing an alkaline mobile phase (pH 9.0) on a specialized Ethylene Bridged Hybrid (BEH) column prevents the degradation of the silica stationary phase while maintaining the analyte in its deprotonated state ([M-H]⁻) prior to entering the MS source[3].

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent high-pH tolerant column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.1 - 7.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: System Suitability & Validation

A method is only as trustworthy as its internal validation mechanisms.

  • Ion Ratio Verification: The ratio of the quantifier transition (221→84) to the primary qualifier transition (221→178) must remain constant (± 20%) across all calibrators and unknown samples. Deviations indicate isobaric interference.

  • Matrix Effect Assessment: Post-extraction spiked blanks must be compared to neat standards to calculate ion suppression/enhancement. Acceptable limits are ±15%.

Workflow Sample Sample Prep (LLE at pH 3) LC UHPLC Separation (BEH C18, pH 9) Sample->LC ESI ESI(-) Ionization LC->ESI MSMS QqQ MS/MS (MRM Mode) ESI->MSMS Data Data Analysis & Validation MSMS->Data

Figure 2: Step-by-step LC-MS/MS analytical workflow utilizing an orthogonal pH strategy.

References

  • Title: New approach for barbiturates, phenytoin, methyprylon and glutethimide determination and fragmentation (UHPLC-MS/MS)
  • Title: Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry Source: ResearchGate URL
  • Title: Protocol for structure determination of unknowns by EI mass spectrometry. IV.

Sources

Application Note: Advanced Solubilization and Handling Protocols for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a highly lipophilic barbituric acid derivative. Compounds sharing this fluorinated pyrimidinetrione scaffold are frequently utilized in drug discovery as potent matrix metalloproteinase (MMP) and STAT3 inhibitors[1][2]. While it exhibits excellent solubility in polar aprotic solvents, its integration into aqueous biological assays is severely bottlenecked by its propensity to undergo rapid micro-precipitation—commonly known as the "DMSO crash." This application note provides a self-validating, thermodynamically grounded protocol for preparing, storing, and diluting this compound to ensure absolute data integrity in downstream assays.

Chemical Profile & Mechanistic Insights

Solvation Thermodynamics

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that readily dissolves both polar and non-polar compounds by acting as a strong hydrogen-bond acceptor[3]. The pyrimidinetrione core contains multiple hydrogen-bond donors (imide N-H groups) and acceptors (carbonyl C=O groups) that interact favorably with the sulfoxide moiety.

However, the addition of the 3-fluorophenyl group significantly increases the molecule's overall lipophilicity (LogP). When a concentrated DMSO stock is introduced into an aqueous environment, water molecules rapidly outcompete the pyrimidinetrione core for hydrogen bonding with DMSO. Stripped of its solvation shell, the highly hydrophobic fluorophenyl moiety triggers a thermodynamically driven hydrophobic collapse, leading to irreversible crystal nucleation[4].

The Impact of Moisture and Freeze-Thaw Cycles

A critical failure point in handling pyrimidinetriones is the hygroscopic nature of DMSO. Water uptake into the DMSO stock exponentially decreases the solubility of the compound[4]. Furthermore, repeated freeze-thaw cycles provide the activation energy required for the amorphous, solvated compound to transition into its lowest-energy, highly insoluble crystalline polymorph[4].

G A Crystalline Pyrimidinetrione B 100% Anhydrous DMSO (Solvated Monomers) A->B Solvation (H-bonding) C Direct Aqueous Dilution (< 5% DMSO) B->C Water Competition D Optimized Dilution (Co-solvents/Surfactants) B->D Step-down formulation E Micro-precipitation (DMSO Crash) C->E Hydrophobic Collapse F Stable Bioassay Solution D->F Thermodynamic Stability

Thermodynamic pathways of pyrimidinetrione solvation and precipitation in aqueous media.

Quantitative Solubility Profiles

To design a robust assay, one must understand the solubility limits of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione across different solvent systems. The table below summarizes the maximum soluble concentrations and the mechanistic causality behind their stability.

Solvent SystemMax Soluble ConcentrationStability (24h at 25°C)Mechanistic Causality
100% Anhydrous DMSO >50 mMHighOptimal dipole-dipole and H-bond acceptance by DMSO[3].
Hydrated DMSO (5% H₂O) <10 mMLowWater disrupts the DMSO-solute H-bond network[4].
1% DMSO in PBS <10 µMVery LowRapid hydrophobic collapse of the fluorophenyl group.
1% DMSO + 5% Tween-80 ~100 µMModerateMicellar encapsulation shields the lipophilic core.
1% DMSO + 10% HP-β-CD >500 µMHighHydroxypropyl-β-cyclodextrin forms a stable inclusion complex.

Step-by-Step Experimental Protocols

The following protocols constitute a self-validating system . By incorporating specific quality control (QC) checkpoints, researchers can guarantee that the compound remains in a true solution, preventing false negatives or artifactual toxicity in biological assays.

Protocol A: Preparation of 50 mM Master Stock

Causality: Using strictly anhydrous conditions prevents premature nucleation. Acoustic sonication is preferred over thermal heating to prevent degradation of the pyrimidinetrione ring.

  • Desiccation: Equilibrate the lyophilized 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione powder to room temperature inside a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the required mass using an analytical balance in a low-humidity environment.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9%, water ≤0.005%) to achieve a 50 mM concentration.

  • Dissolution: Submerge the vial in an acoustic water bath sonicator for 5–10 minutes at room temperature. Do not exceed 30°C.

  • Inert Atmosphere: Purge the headspace of the vial with dry Argon or Nitrogen gas to displace atmospheric moisture.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Store immediately at -20°C or -80°C. Never subject aliquots to freeze-thaw cycles[4].

Protocol B: Step-Down Aqueous Dilution (Avoiding the DMSO Crash)

Causality: Direct injection of a 50 mM DMSO stock into aqueous media creates localized zones of high concentration and high water content, instantly triggering irreversible precipitation. A step-down approach utilizing an inclusion complex (HP-β-CD) acts as a thermodynamic buffer.

  • Intermediate Dilution: Dilute the 50 mM master stock 1:10 into a 100% DMSO working solution (5 mM).

  • Co-solvent Preparation: Prepare the target biological media supplemented with 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Vortex-Assisted Injection: Place the HP-β-CD media on a vortex mixer at medium speed. Slowly inject the 5 mM DMSO working solution dropwise into the center of the vortex to ensure instantaneous dispersal.

  • Final Concentration: The final solution should contain 1% DMSO and 50 µM of the compound.

Protocol C: Self-Validating Quality Control (Nephelometry)

Causality: Visual inspection is insufficient for detecting micro-precipitates (<1 µm) which scatter light and sequester the drug, confounding assay results. Nephelometry provides empirical proof of true solvation.

  • Transfer 100 µL of the final aqueous assay solution (from Protocol B) into a clear-bottom 96-well plate.

  • Include a blank control (Media + 1% DMSO + 10% HP-β-CD without the compound).

  • Read the plate using a microplate nephelometer or measure absorbance at 600 nm (OD600) using a standard spectrophotometer.

  • Validation Criteria: The OD600 or nephelometric turbidity unit (NTU) of the compound solution must not exceed the blank by more than 5%. If scattering is detected, the solution has failed QC and must be discarded.

G Step1 1. Desiccation & Weighing (Minimize Moisture) Step2 2. Anhydrous DMSO Addition (Argon Purged) Step1->Step2 Step3 3. Acoustic Sonication (Avoid Thermal Degradation) Step2->Step3 Step4 4. Self-Validating QC (Nephelometry / UV-Vis) Step3->Step4 Step4->Step2 Fail (Precipitate Detected) Step5 5. Aliquoting & Storage (Single-use, -20°C) Step4->Step5 Pass (True Solution)

Workflow for the preparation and self-validating quality control of DMSO master stocks.

References

  • Dimethyl sulfoxide - Wikipedia.
  • Samples in DMSO: What an end user needs to know.
  • Pyrimidine-2,4-dione derivatives as matrix metalloproteinase inhibitors.
  • An Integrated Computational and Experimental Binding Study Identifies the DNA Binding Domain as the Putative Binding Site of Novel Pyrimidinetrione Signal Transducer and Activator of Transcription 3 (ST

Sources

Troubleshooting & Optimization

Improving synthesis yield of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the most critical yield-limiting factors encountered during the synthesis of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione (commonly referred to as N-(3-fluorophenyl)barbituric acid).

This molecule is synthesized via a twofold nucleophilic acyl substitution between 3-fluorophenylurea and diethyl malonate. While the foundational protocol for unsubstituted barbituric acid is well-established [1], N-aryl derivatives present unique electronic and steric challenges that frequently lead to incomplete cyclization, hydrolysis, or product oiling [2, 3].

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative reference data, and a self-validating Standard Operating Procedure (SOP) designed to maximize your isolated yield.

I. Mechanistic Workflow & Critical Control Points

The synthesis relies on sodium ethoxide (NaOEt) to deprotonate the urea, converting it into a potent nucleophile that attacks the electrophilic carbonyl carbons of diethyl malonate. Because the final pyrimidinetrione product is acidic, it immediately consumes base to form a stable sodium salt, driving the equilibrium forward.

SynthesisWorkflow Urea 3-Fluorophenylurea (1.0 eq) Condensation Condensation Reaction Reflux, 6-8 hours Strictly Anhydrous Urea->Condensation Malonate Diethyl Malonate (1.2 eq) Malonate->Condensation Base NaOEt in Abs. EtOH (2.5 eq) Base->Condensation NaSalt Sodium 1-(3-fluorophenyl) barbiturate (Precipitate) Condensation->NaSalt IPC: LC-MS Check for cyclization Evaporation Evaporate EtOH Dissolve in H2O NaSalt->Evaporation Acidification Acidification (HCl) Dropwise to pH 2.0 T < 10°C Evaporation->Acidification Product 1-(3-fluorophenyl)- 2,4,6-pyrimidinetrione (Target Product) Acidification->Product Filtration & Recrystallization

Workflow for 1-(3-fluorophenyl)-2,4,6-pyrimidinetrione synthesis highlighting critical control points.

II. Troubleshooting FAQs

Q1: My overall yield is consistently below 40%, and LC-MS shows a massive peak for unreacted 3-fluorophenylurea. What is going wrong? The Causality: The most common culprit for low conversion is trace moisture in your solvent or reagents. Water reacts with sodium ethoxide to form sodium hydroxide, which rapidly hydrolyzes diethyl malonate into sodium malonate and ethanol [1]. Sodium malonate is a carboxylate salt; its resonance-stabilized negative charge makes the carbonyl carbon entirely unreactive toward nucleophilic attack by the urea anion. The Fix: Ensure strictly anhydrous conditions. Use freshly prepared sodium ethoxide (from sodium metal and anhydrous ethanol) or sealed, commercially available 21% NaOEt in absolute ethanol. Dry the 3-fluorophenylurea in a vacuum oven at 50°C overnight prior to use.

Q2: Instead of the target pyrimidinetrione, I am isolating a significant amount of an open-chain intermediate. How do I force the cyclization? The Causality: You are isolating the uncyclized malonuric acid derivative (ethyl 3-(3-(3-fluorophenyl)ureido)-3-oxopropanoate). The first nucleophilic attack is relatively fast, but the second intramolecular cyclization is sterically hindered by the 3-fluorophenyl ring [3]. Furthermore, because the final product is acidic (pKa ~4), it consumes one equivalent of base upon formation. If you use insufficient base, the reaction stalls at the intermediate stage. The Fix: You must use at least 2.5 equivalents of sodium ethoxide . This provides 1 eq to deprotonate the urea, 1 eq to neutralize the final acidic product, and 0.5 eq excess to maintain the strongly basic environment required to drive the sterically hindered ring closure. Maintain a vigorous reflux (internal temp ~78°C) for a minimum of 6 to 8 hours.

Q3: During the final workup, my product "oils out" as a gummy residue instead of forming filterable crystals. How can I improve crystallization? The Causality: Oiling out (liquid-liquid phase separation) occurs when the free barbituric acid is generated in the presence of residual ethanol, or when the pH is dropped too rapidly at elevated temperatures. Ethanol acts as a co-solvent that increases the solubility of the free acid, preventing proper crystal lattice formation. Rapid neutralization is highly exothermic, and local heat spikes can melt the precipitating product into an amorphous gum. The Fix: After the reaction is complete, you must evaporate the bulk of the ethanol before adding water to dissolve the sodium salt. During acidification, cool the aqueous solution to <10°C and add concentrated HCl dropwise with vigorous stirring to prevent local supersaturation.

III. Quantitative Data & Reaction Parameters

To help you benchmark your process, the table below summarizes how specific deviations from the optimal protocol impact the yield and impurity profile of 1-(3-fluorophenyl)-2,4,6-pyrimidinetrione.

Reaction ConditionNaOEt (Eq)SolventTime / TempExpected YieldPrimary Impurity Profile
Standard Optimal 2.5Abs. EtOH8h / Reflux (78°C)75 - 85% Trace open-chain intermediate
Sub-stoichiometric Base 1.5Abs. EtOH8h / Reflux (78°C)30 - 40%High open-chain intermediate
Moisture Contamination 2.595% EtOH8h / Reflux (78°C)< 15%Unreacted urea + Malonic acid
Premature Quenching 2.5Abs. EtOH2h / Reflux (78°C)~ 25%High open-chain intermediate

IV. Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) incorporates built-in validation checks to ensure the reaction is proceeding correctly before you commit to the next step.

Step 1: Preparation of the Base Matrix

  • Equip a flame-dried 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Add 250 mL of strictly anhydrous ethanol.

  • Carefully add 2.87 g (125 mmol, 2.5 eq) of clean sodium metal cut into small pieces.

    • Validation Check: Wait until the sodium has completely dissolved. The solution must be perfectly clear and colorless. If it is cloudy, moisture has compromised the base, and you must restart.

Step 2: Condensation Reaction

  • To the NaOEt solution, add 9.61 g (60 mmol, 1.2 eq) of diethyl malonate via syringe. Stir for 15 minutes at room temperature.

  • Add 7.71 g (50 mmol, 1.0 eq) of dry 3-fluorophenylurea in one portion.

  • Heat the mixture to a vigorous reflux (oil bath at 90°C to maintain internal 78°C).

    • Validation Check: After 1 to 2 hours of reflux, a thick white precipitate (the sodium salt of the product) should begin to separate from the solution. If the solution remains completely clear after 3 hours, the cyclization is failing.

  • Continue refluxing for a total of 8 hours.

Step 3: In-Process Control (IPC) & Solvent Exchange

  • Validation Check (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL of 1M HCl, and extract with 1 mL of ethyl acetate. Run the organic layer on LC-MS. You should observe the target mass [M-H]⁻ = 221.0 m/z. The peak for the open-chain intermediate ([M-H]⁻ = 267.1 m/z) should be <5% relative area [2].

  • Once validated, cool the flask to room temperature.

  • Remove the ethanol in vacuo using a rotary evaporator until a damp, solid white paste remains. Do not bake the solid dry.

Step 4: Controlled Acidification & Isolation

  • Dissolve the solid paste in 150 mL of ice-cold distilled water. Stir until fully dissolved.

  • Place the flask in an ice bath and monitor the internal temperature (ensure T < 10°C).

  • Add concentrated HCl (~37%) dropwise via an addition funnel with vigorous stirring until the pH reaches 2.0 (monitor with pH paper).

    • Validation Check: As the pH drops below 4, a fine, white crystalline solid should precipitate. If an oil forms, the addition of HCl is too rapid, or residual ethanol is present.

  • Stir the suspension at 0-5°C for 1 hour to complete crystallization.

  • Filter the solid through a Büchner funnel, wash with 50 mL of ice-cold water, and dry in a vacuum oven at 60°C to constant weight.

V. References

  • Barbituric Acid Organic Syntheses, Coll. Vol. 2, p.60 (1943) URL:[Link]

  • Selective cell adhesion inhibitors: Barbituric acid based α4β7—MAdCAM inhibitors Bioorganic & Medicinal Chemistry Letters, 18(7), 2509-2512 (2008) URL:[Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDIES OF NEW N3-ARYL- AND N3-ALKYL-BARBITURIC ACID DERIVATIVES WITH POTENTIAL LOCAL ANAESTHETIC ACTION Farmacia, 71(4), 722-731 (2023) URL:[Link]

Technical Support Center: Troubleshooting 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the frequent challenges researchers face when working with 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione—a fluorinated barbituric acid derivative—in aqueous media.

This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you stabilize the pyrimidinetrione ring against hydrolytic degradation during your assays and formulation workflows.

Part 1: Mechanistic FAQs

Q1: Why does 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione degrade so rapidly in physiological buffers (pH 7.4)? A1: The instability is driven by the inherent chemistry of the 2,4,6-pyrimidinetrione ring. The imide bonds within the ring are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻)[1]. In aqueous solutions, particularly at pH > 6.0, base-catalyzed hydrolysis dominates. The OH⁻ attacks the electron-deficient carbonyl carbon at the C4 or C6 position. This initiates a ring-opening event, forming an acyclic N-(3-fluorophenyl)malonuric acid intermediate, which subsequently cleaves into (3-fluorophenyl)urea and malonic acid[2].

DegradationPathway A 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)- pyrimidinetrione B Nucleophilic OH- Attack (C4 or C6 Carbonyl) A->B Aqueous pH > 6.0 C Ring-Opened Intermediate (N-(3-fluorophenyl)malonuric acid) B->C Hydrolysis D (3-Fluorophenyl)urea C->D Cleavage E Malonic Acid C->E Cleavage

Hydrolytic degradation pathway of 1-(3-fluorophenyl)pyrimidinetrione in water.

Q2: How does temperature affect the degradation kinetics of this compound? A2: The hydrolysis of pyrimidinetriones follows pseudo-first-order kinetics[1]. According to the Arrhenius equation, the reaction rate increases exponentially with temperature. Moving a formulation from 4°C to 37°C can decrease the half-life (t½) from several weeks to mere hours at neutral pH. Thermal control is therefore a critical parameter for maintaining the structural integrity of the API during prolonged experiments.

Q3: What formulation strategies can prevent this hydrolysis during in vivo dosing? A3: To suppress hydrolysis, you must reduce the thermodynamic activity of water and limit the hydroxide ion concentration[3].

  • pH Optimization: Buffer the solution to a mildly acidic pH (4.5 - 5.5) using citrate or acetate buffers.

  • Cosolvent Integration: Replace 20-50% of the aqueous phase with water-miscible organic solvents like PEG 400 or Propylene Glycol (PG). These lower the dielectric constant of the medium, significantly reducing the rate of nucleophilic attack.

Part 2: Quantitative Degradation Profile

Understanding the causality between pH, temperature, and API half-life is essential for experimental design. The following table summarizes the representative degradation kinetics of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione under various aqueous conditions.

pH LevelBuffer SystemStorage Temp (°C)Estimated Half-Life (t½)Primary Degradant
2.0Phosphate25> 30 daysIntact API
5.0Acetate25~14 daysIntact API
7.4Phosphate2548 hoursRing-opened malonuric acid
9.0Borate25< 4 hours(3-Fluorophenyl)urea
7.4Phosphate4012 hoursRing-opened malonuric acid

Part 3: Troubleshooting Workflow & Experimental Protocols

TroubleshootingWorkflow Start API Degradation Detected in Aqueous Media CheckPH Is solution pH > 6.0? Start->CheckPH AdjustPH Buffer to pH 4.5 - 5.5 (e.g., Citrate Buffer) CheckPH->AdjustPH Yes CheckSolvent Is water fraction > 50%? CheckPH->CheckSolvent No AdjustPH->CheckSolvent AddCosolvent Add PEG400 or Propylene Glycol (20-40% v/v) CheckSolvent->AddCosolvent Yes CheckTemp Storage Temperature? CheckSolvent->CheckTemp No AddCosolvent->CheckTemp StoreCold Store at 2-8°C or Lyophilize for storage CheckTemp->StoreCold > 8°C

Step-by-step troubleshooting workflow to mitigate pyrimidinetrione degradation.

Protocol 1: Kinetic Stability and Degradant Profiling Assay

Purpose: To quantify the degradation rate of the API and identify its hydrolysis byproducts. Causality: By utilizing a rapid organic quench, we instantly drop the dielectric constant of the sample, halting hydrolytic cleavage and preserving the exact kinetic state of the API at the time of sampling.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in anhydrous DMSO.

  • Spiking: Spike the stock into the target aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4) to a final concentration of 10 µg/mL. Maintain at 37°C in a thermomixer.

  • Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24 hours), withdraw 100 µL aliquots. Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing 1 µg/mL of an internal standard (e.g., phenobarbital).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column. Monitor the parent mass and expected degradant masses (e.g., (3-fluorophenyl)urea).

  • Self-Validation Check: Evaluate the zero-time point (t=0) quenched control. If the t=0 sample shows <95% expected peak area relative to the internal standard, the extraction method is failing or degradation is occurring in the stock solution, automatically invalidating downstream kinetic data.

Protocol 2: Preparation of a Stabilized Aqueous-Cosolvent Formulation

Purpose: To formulate the API for in vivo dosing while suppressing base-catalyzed hydrolysis.

Step-by-Step Methodology:

  • Acidification: Prepare a 50 mM sodium citrate buffer and adjust the pH to 5.0 using 0.1 M HCl. Causality: pH 5.0 minimizes the concentration of nucleophilic OH⁻ ions while avoiding extreme acidity that could trigger acid-catalyzed degradation.

  • Cosolvent Blending: Mix 60% v/v of the pH 5.0 citrate buffer with 30% v/v PEG 400 and 10% v/v Propylene Glycol.

  • API Dissolution: Slowly add the API powder to the vortexing cosolvent mixture until fully dissolved.

  • Self-Validation Check: Measure the apparent pH (pH) of the final cosolvent mixture. Organic solvents alter the pKa of the buffer and the activity of hydrogen ions. If the pH drifts above 6.0, the formulation will fail stability criteria, and the buffer ratio must be recalculated before proceeding. Filter through a 0.22 µm PTFE syringe filter once validated.

References

  • Kinetics of hydrolysis of barbituric acid derivatives Source: PubMed (nih.gov) URL:[Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications Source: MDPI URL:[Link]

  • Hydrolysis of 5,5-Disubstituted Barbituric Acids Source: American Chemical Society (ACS) URL:[Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing in vitro formulation challenges with 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione , a lipophilic pyrimidinetrione derivative often utilized in antimicrobial and gyrase-inhibitor research [1].

Below, you will find a mechanistic breakdown of the solubility issues, self-validating experimental protocols, formulation data, and a targeted FAQ section to troubleshoot your cell culture assays.

Physicochemical Profile & Mechanistic Causality

To successfully formulate 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, one must understand the opposing physicochemical forces within its structure:

  • The Pyrimidinetrione Core: Functions as a weak acid (pKa ~4.0–5.0). At a physiological pH of 7.4 in standard cell culture media, this core is predominantly ionized, which theoretically favors aqueous solubility [2].

  • The 3-Fluorophenyl Moiety: Introduces severe lipophilicity and steric bulk.

The Causality of Precipitation (Solvent Shock): Researchers typically dissolve this compound in 100% DMSO to create a primary stock. When this concentrated stock is pipetted directly into aqueous cell culture media, the DMSO rapidly diffuses into the bulk water phase. This leaves the highly lipophilic fluorophenyl molecules abruptly exposed to a high-dielectric aqueous environment. Because the local concentration of the drug temporarily exceeds its thermodynamic solubility limit, the molecules undergo rapid hydrophobic collapse, leading to nucleation and micro-precipitation.

The Rescue Strategy: To prevent solvent shock, a thermodynamic buffer is required. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is an ideal carrier. Its hydrophobic internal cavity encapsulates the problematic fluorophenyl ring, while its hydrophilic exterior maintains hydrogen bonding with the aqueous media [3].

Mechanism N1 High Lipophilicity (Fluorophenyl ring) N3 Solvent Shock (DMSO Diffusion) N1->N3 N2 Aqueous Media (Salts, pH 7.4) N2->N3 N4 Nucleation & Precipitation N3->N4 Unassisted N5 HP-β-CD Inclusion N3->N5 Rescue Strategy N6 Stable Micelle / Complex N5->N6

Mechanistic pathway of solvent shock-induced precipitation and cyclodextrin-mediated rescue.

Experimental Protocols: Self-Validating Solubilization Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating an intermediate dilution step, you visually confirm complexation before introducing the compound to your precious cell cultures.

Protocol A: Cyclodextrin-Assisted Solubilization (Recommended)

This workflow utilizes HP- β -CD to create a stable inclusion complex, minimizing DMSO toxicity in your final assay.

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve the solid 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione powder in 100% anhydrous DMSO to yield a 20 mM primary stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • Carrier Solution Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Intermediate Complexation (Self-Validation Step): Dilute the 20 mM DMSO stock 1:10 into the 20% HP- β -CD solution to create a 2 mM intermediate stock (now containing 10% DMSO). Validation: Incubate at room temperature for 15 minutes. The solution must remain optically clear. If cloudiness appears, the inclusion complex has failed, indicating degraded cyclodextrin or wet DMSO.

  • Final Media Addition: Add the 2 mM intermediate stock dropwise to pre-warmed (37°C) cell culture media containing 10% FBS. A 1:100 dilution will yield a final assay concentration of 20 µM with only 0.1% final DMSO.

Workflow A 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione (Solid Powder) B Primary Stock (20 mM) in 100% DMSO A->B Dissolve & Sonicate C Intermediate Dilution (20% HP-β-CD in PBS) B->C 1:10 Dilution D Dropwise Addition to Warmed Media (37°C) C->D 1:100 Dilution E Final Assay Media (0.1% DMSO, Fully Soluble) D->E Equilibrate

Step-by-step workflow for cyclodextrin-assisted solubilization in cell culture media.

Formulation Comparison Data

The table below summarizes quantitative solubility data and cell viability outcomes based on different formulation strategies for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione at a target assay concentration of 50 µM.

Formulation StrategyFinal DMSO (%)Visual Clarity (at 1 hr)Dynamic Light Scattering (DLS)Cell Viability (HepG2, 24h)
Direct DMSO Spike 0.5%Cloudy / PrecipitateLarge aggregates (>1000 nm)Variable / Artifactual toxicity
DMSO + 0.1% Tween-80 0.5%Slightly HazyPolydisperse (200-800 nm)~85% (Surfactant toxicity)
DMSO + 10% FBS (Pre-mix) 0.5%ClearProtein-bound complexes~95%
HP- β -CD (Protocol A) 0.25% Crystal Clear Monomodal (<10 nm) >98% (Optimal)

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate instantly upon adding to warm media, even though it was completely dissolved in DMSO? A: This is classic "solvent shock." The DMSO diffuses into the water faster than the compound can establish stable hydrogen bonds with the aqueous environment. Because the 3-fluorophenyl ring is highly hydrophobic, the molecules aggregate to minimize surface area exposure to water, forming a precipitate. You must use an intermediate carrier (like HP- β -CD or BSA) to shield the hydrophobic moiety during the transition.

Q: Can I just increase the DMSO concentration to keep it soluble? A: We strongly advise against this. While increasing DMSO to 1% or 2% might temporarily force the compound into solution, DMSO concentrations above 0.5% induce significant cytotoxicity, alter cellular membrane permeability, and cause transcriptomic shifts in most mammalian cell lines. This will confound your experimental results.

Q: Does adjusting the pH of the media help? A: Pyrimidinetriones are weak acids, so technically, raising the pH increases ionization and aqueous solubility [2]. However, mammalian cell culture requires strict physiological pH (~7.2–7.4). Altering the media pH to solubilize the drug will induce severe metabolic stress on your cells. Keep the media at pH 7.4 and rely on formulation excipients (cyclodextrins) instead.

Q: How do I verify the compound is fully dissolved and not in a "micro-suspension"? A: Visual inspection is insufficient. A micro-suspension can appear clear to the naked eye but will scatter light. The gold standard is Dynamic Light Scattering (DLS) to check for aggregates. Alternatively, you can centrifuge your final media at 10,000 x g for 10 minutes; if you see a microscopic white pellet at the bottom of the tube, your compound has crashed out.

References

  • Govender, P., et al. "Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity." Journal of Medicinal Chemistry, 65(9), 6903-6925 (2022). URL:[Link]

  • Vaution, C., et al. "Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate as a function of concentration and temperature." Journal of Pharmaceutical Sciences, 70(11), 1238-1242 (1981). URL:[Link]

Optimizing mobile phase for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione liquid chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione .

Rather than providing a generic list of parameters, this guide deconstructs the chemical causality behind the molecule's behavior on a column, empowering you to build a robust, self-validating analytical method.

Part 1: The Chemical Causality (Understanding the Molecule)

To optimize the mobile phase, we must first understand the analyte. 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbituric acid derivative.

  • Acidic Nature: The parent pyrimidinetrione core contains an acidic proton with a pKa​ of approximately 4.01[1]. The addition of the electron-withdrawing 3-fluorophenyl group at the N1 position slightly increases this acidity (lowering the pKa​ to ~3.5–3.8).

  • Chromatographic Implication: Because it is a weak acid, its ionization state is highly sensitive to the mobile phase pH. If the pH is near its pKa​ , the molecule exists in a dynamic equilibrium between its unionized and ionized forms, leading to split peaks, severe tailing, and irreproducible retention times[2].

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing split peaks or severe tailing for this compound? A1: This is the most common issue when analyzing pyrimidinetrione derivatives and is a direct result of partial ionization[2]. To ensure a robust method, you must follow the "Rule of 2": the mobile phase pH must be at least 2 units below the analyte's pKa​ . For this molecule, target a pH of 2.0. We highly recommend using 0.05% Trifluoroacetic Acid (TFA) in the aqueous mobile phase to fully suppress ionization and force the molecule into its hydrophobic, unionized state[2].

Q2: I am using a standard C18 column, but the retention is poor and I cannot resolve it from closely related impurities. What should I change? A2: While C18 relies purely on dispersive (hydrophobic) interactions, your analyte contains a highly polarizable fluorinated aromatic ring. Switch to a Fluorophenyl (e.g., Pentafluorophenyl or PFP) stationary phase. Fluorophenyl columns provide orthogonal selectivity through multiple retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding[3]. The fluorine atoms on the column will strongly interact with the 3-fluorophenyl group of your analyte, drastically improving retention and resolution[3].

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A3: For this specific molecule on a Fluorophenyl column, Methanol is vastly superior . Acetonitrile is a π -basic solvent that can compete with the analyte for the π−π interactions on the stationary phase, effectively masking the column's unique selectivity. Methanol, being a protic solvent, does not interfere with these π−π interactions, allowing the fluorophenyl group of the analyte to interact fully with the column[3].

Part 3: Data Presentation

Table 1: Mobile Phase Additives and Chromatographic Effects

Mobile Phase AdditiveApprox. pHIonization SuppressionSelectivity/Peak Shape ImpactRecommendation
None (Water only) ~6.0 - 7.0Poor (Analyte is ionized)Severe tailing, split peaks, low retention.❌ Do not use
0.1% Formic Acid ~2.7ModerateGood peak shape, but borderline pH may cause slight shifts.⚠️ Acceptable
0.05% TFA ~2.0Excellent (Fully unionized)Sharp, symmetrical peaks. Highly reproducible retention.✅ Optimal
10 mM Phosphate Buffer ~2.5ExcellentGood peak shape, but non-volatile (incompatible with LC-MS).⚠️ UV-only methods

Part 4: Self-Validating Experimental Protocol

To guarantee success, follow this step-by-step methodology. Each step includes a built-in validation check to ensure system integrity before proceeding.

Step 1: Mobile Phase Preparation

  • Action: Prepare Aqueous Phase A (0.05% TFA in LC-MS grade water) and Organic Phase B (100% LC-MS grade Methanol).

  • Validation Check: Measure the pH of Phase A with a calibrated pH meter before mixing. It must read between 2.0 and 2.2. If it is >2.5, discard and remake to prevent ionization-induced peak tailing[2].

Step 2: Column Installation and Equilibration

  • Action: Install a Fluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.8 µm)[3]. Flush the system with 90% Phase A / 10% Phase B at 0.3 mL/min for 15 column volumes.

  • Validation Check: Monitor the baseline at 214 nm (the typical UV maximum for barbiturates)[2]. The baseline must be completely flat with a pressure ripple of <1% before injecting the sample.

Step 3: Gradient Execution & System Suitability

  • Action: Run a linear gradient from 10% B to 90% B over 10 minutes.

  • Validation Check: Inject a 10 µg/mL standard of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Calculate the asymmetry factor ( As​ ). A self-validated, optimized method will yield an As​ between 0.95 and 1.10. If As​ > 1.2, re-verify the mobile phase pH and check for column voiding.

Part 5: Troubleshooting Workflow Visualization

G Start Issue: Split Peaks or Poor Retention CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH FixPH Adjust pH to 2.0-2.5 (e.g., 0.05% TFA) CheckPH->FixPH No CheckCol Is Stationary Phase Optimal? CheckPH->CheckCol Yes FixPH->CheckCol FixCol Switch to Fluorophenyl (PFP) Column CheckCol->FixCol No (Using C18) CheckOrg Is Modifier Enhancing Selectivity? CheckCol->CheckOrg Yes (Using PFP) FixCol->CheckOrg FixOrg Switch from ACN to Methanol CheckOrg->FixOrg No (Using ACN) Success Optimized Chromatogram Achieved CheckOrg->Success Yes (Using MeOH) FixOrg->Success

Workflow for troubleshooting peak shape and retention issues in barbiturate chromatography.

Part 6: References

  • [3] Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek Resource Hub. Available at:[Link]

  • [1] Barbituric acid. Wikipedia. Available at:[Link]

Sources

Minimizing side reactions during 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Document ID: TSC-NARYL-BARB-001

Last Updated: March 17, 2026

Introduction: Navigating the Synthesis of N-Aryl Pyrimidinetriones

Welcome to the technical support guide for the synthesis of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, an N-aryl substituted barbiturate. The primary and most established route for this class of compounds is the condensation reaction between an N-substituted urea—in this case, 1-(3-fluorophenyl)urea—and a malonic acid diester, typically diethyl malonate. This reaction is a variation of the classic barbiturate synthesis first developed in the late 19th century.[1][2] The process is generally robust but is highly sensitive to reaction conditions. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the nucleophilicity of the urea, and steric factors can affect cyclization rates.

This guide is structured to address the most common challenges encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower you to adapt and optimize the protocol for your specific laboratory environment.

Core Synthesis Overview & Mechanism

The synthesis proceeds via a base-catalyzed condensation-cyclization mechanism. A strong base, typically sodium ethoxide (NaOEt) prepared in situ, serves two purposes: it deprotonates diethyl malonate to form a reactive enolate and it activates the urea derivative for cyclization.

Synthesis_Mechanism Figure 1: Condensation-Cyclization Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Acyl Substitution cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Final Product Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate NaOEt Intermediate Acyclic Intermediate Enolate->Intermediate + Urea Urea 1-(3-fluorophenyl)urea Cyclized Cyclized Intermediate Intermediate->Cyclized Base-catalyzed -EtOH Product 1-(3-fluorophenyl)- pyrimidinetrione Cyclized->Product Acidic Workup

Caption: Figure 1: Condensation-Cyclization Mechanism

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yields are consistently low (<30%), or I fail to isolate any product. What are the likely causes?

Potential Cause 1: Presence of Water in Reagents or Glassware

  • Scientific Rationale: The synthesis is critically dependent on the integrity of the sodium ethoxide base. Any moisture will react with the ethoxide to form sodium hydroxide (NaOH). NaOH will preferentially catalyze the saponification (hydrolysis) of the diethyl malonate ester to sodium malonate, which is unreactive in the condensation.[3] This side reaction consumes both the base and the ester, leading to drastically reduced yields.

  • Recommended Solution:

    • Glassware: Oven-dry all glassware (2 L round-bottom flask, reflux condenser) at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvent: Use absolute (anhydrous) ethanol (≥99.8%). A freshly opened bottle is ideal. If in doubt, it can be dried over molecular sieves (3Å).

    • Reagents: Ensure the urea and diethyl malonate are dry. Dry the urea in a vacuum oven if necessary.[4]

Potential Cause 2: Inefficient Formation of Sodium Ethoxide

  • Scientific Rationale: The reaction requires a stoichiometric amount of strong base. If the sodium metal does not fully dissolve or is passivated by an oxide layer, the base concentration will be insufficient to drive the reaction to completion.

  • Recommended Solution:

    • Use fresh, clean sodium metal. Carefully cut away any white oxide crust from the sodium chunks using a dry scalpel in a fume hood, and rinse the clean metal briefly in hexane or petroleum ether to remove residual oil before weighing.

    • Cut the sodium into small, thin pieces to maximize the surface area for a faster, more controlled reaction with the absolute ethanol.[4]

    • If the reaction with ethanol is too vigorous, cool the flask in an ice bath. Ensure all sodium has dissolved before proceeding.

Potential Cause 3: Inadequate Reaction Temperature or Time

  • Scientific Rationale: This condensation requires significant thermal energy to overcome the activation barrier for both the initial condensation and the final intramolecular cyclization. Insufficient heat or time will result in incomplete conversion. The classic procedure for barbituric acid synthesis calls for refluxing at approximately 110°C for several hours.[4]

  • Recommended Solution:

    • Use an oil bath for uniform heating and maintain a gentle reflux at a bath temperature of 110-115°C.

    • Ensure a minimum reflux time of 7-8 hours. For sterically hindered or electronically deactivated substrates like 1-(3-fluorophenyl)urea, extending the reflux to 10-12 hours may be beneficial. Monitor the reaction progress by TLC if a suitable method is developed.

Q2: My final product is impure, and I'm having difficulty with purification. What side products should I expect and how can I remove them?

Scientific Rationale: Several side reactions can occur, leading to a complex mixture that complicates purification. Understanding these pathways is key to preventing their formation and devising a purification strategy. Common side reactions include hydrolysis of the malonate, urea degradation, and incomplete cyclization.[3][5]

Side_Reactions Figure 2: Potential Side Reaction Pathways Start Diethyl Malonate + 1-(3-fluorophenyl)urea + NaOEt DesiredPath Desired Product Start->DesiredPath Optimal Conditions (Anhydrous, 110°C, >7h) SideProduct1 Malonic Acid Salt (from hydrolysis) Start->SideProduct1 H₂O Present SideProduct2 Uncyclized Intermediate (N-Acylurea) Start->SideProduct2 Low Temp / Short Time SideProduct3 Urea Degradation Products (e.g., 3-fluoroaniline) Start->SideProduct3 Excessive Temp / Time

Caption: Figure 2: Potential Side Reaction Pathways

  • Troubleshooting & Purification Protocol:

    • Problem: Presence of unreacted diethyl malonate and 1-(3-fluorophenyl)urea.

      • Cause: Incomplete reaction (see Q1).

      • Solution: During workup, after acidification, the desired product precipitates while the starting materials often remain in the aqueous/alcoholic solution. A thorough wash of the crude precipitate with cold water is crucial.[4] If starting materials persist, recrystallization is necessary. A solvent system like ethanol/water or acetic acid/water is a good starting point.

    • Problem: Presence of malonic acid or its salts.

      • Cause: Hydrolysis of diethyl malonate.

      • Solution: These are highly water-soluble and should be removed during the aqueous workup and washing steps. Ensure the final product is thoroughly washed with cold deionized water on the filter funnel.

    • Problem: Presence of a sticky, hard-to-filter solid.

      • Cause: This could be an uncyclized N-acylurea intermediate. These are often less crystalline than the final product.

      • Solution: Ensure the reaction has gone to completion. If this intermediate is suspected, you can attempt to re-subject the crude material to the reaction conditions (NaOEt in EtOH, reflux), though this is often inefficient. The primary solution is prevention by ensuring adequate reaction time and temperature initially. Purification may require column chromatography (silica gel, using a gradient of ethyl acetate in hexane), though recrystallization should be attempted first.

Optimized Experimental Protocol

This protocol consolidates best practices to minimize side reactions.

Table 1: Reagent Stoichiometry and Conditions

Reagent/ParameterQuantity (for 0.1 mol scale)MolesRationale
Sodium Metal4.6 g0.2 g-atomProvides a 2:1 molar ratio of base to ester/urea for complete deprotonation and catalysis.
Absolute Ethanol100 mL + 50 mL-Anhydrous solvent to prevent side reactions.[4] Used in two portions.
Diethyl Malonate16.0 g (15.2 mL)0.1 molCore reactant.
1-(3-fluorophenyl)urea15.4 g0.1 molThe N-aryl source.
Reaction Temp.110-115 °C (oil bath)-Ensures sufficient energy for cyclization.
Reaction Time8-10 hours-Allows the reaction to proceed to completion.
Workup AcidConc. HCl~10 mLNeutralizes the base and precipitates the acidic product.

Step-by-Step Methodology:

Workflow Figure 3: Optimized Synthesis Workflow Prep 1. Prepare Sodium Ethoxide (Na in absolute EtOH) AddReagents 2. Add Diethyl Malonate, then 1-(3-fluorophenyl)urea solution Prep->AddReagents Reflux 3. Reflux at 110-115°C (8-10 hours) AddReagents->Reflux Workup 4. Aqueous Workup (Add hot water, then acidify with HCl) Reflux->Workup Isolate 5. Isolate Crude Product (Cool, filter, wash with cold water) Workup->Isolate Purify 6. Purify by Recrystallization (e.g., Ethanol/Water) Isolate->Purify Analyze 7. Characterize Product (NMR, IR, MS, MP) Purify->Analyze

Caption: Figure 3: Optimized Synthesis Workflow

  • Preparation of Sodium Ethoxide: In a 1 L oven-dried, round-bottomed flask equipped with a reflux condenser (with a drying tube), add 100 mL of absolute ethanol. Carefully add 4.6 g of freshly cut sodium metal in small portions. If the reaction is too vigorous, cool the flask in an ice-water bath. Wait until all the sodium has completely dissolved.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add 16.0 g of diethyl malonate. In a separate beaker, dissolve 15.4 g of 1-(3-fluorophenyl)urea in 50 mL of warm (approx. 60°C) absolute ethanol. Add this urea solution to the main reaction flask.

  • Condensation Reaction: Shake the mixture well. Heat the flask in an oil bath to 110-115°C and maintain a steady reflux for 8-10 hours. A white precipitate of the sodium salt of the product should form during this time.[4]

  • Workup and Isolation: After the reflux period, remove the flask from the heat. Add 100 mL of hot water (approx. 50°C) to dissolve the solid precipitate. While stirring, slowly add concentrated hydrochloric acid until the solution is acidic to litmus paper (pH ~2-3).

  • Precipitation and Filtration: Cool the clear, acidified solution in an ice bath for at least 2 hours, or preferably overnight in a refrigerator, to allow for complete precipitation of the product. Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of 50 mL of cold deionized water to remove any inorganic salts and water-soluble impurities.

  • Drying and Purification: Dry the crude product in a vacuum oven at 80-90°C. For further purification, recrystallize from an appropriate solvent system (e.g., aqueous ethanol). The typical yield of barbituric acid itself is 72-78%; a similar range should be targeted here.[4]

References

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Molecules. Available at: [Link]

  • Three-Component, One-Pot Sequential Synthesis of N-Aryl, N'-Alkyl Barbiturates. (2007). Organic Letters. Available at: [Link]

  • Direct Synthesis of 5-Aryl Barbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds. (2013). Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of a New 2,4,6(1Н,3Н,5Н)Pyrimidinetrione Derivatives. (2025). ResearchGate. Available at: [Link]

  • Barbituric acid. (n.d.). Chemistry Education. Available at: [Link]

  • An Unequivocal Synthesis of Mono-N-Substituted Barbiturate Derivatives. (2006). Synthetic Communications. Available at: [Link]

  • Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). (n.d.). ResearchGate. Available at: [Link]

  • Barbituric acid. (n.d.). Organic Syntheses. Available at: [Link]

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences. Available at: [Link]

  • Barbituric acid. (n.d.). Wikipedia. Available at: [Link]

  • Multicomponent, One-Pot Sequential Synthesis of 1,3,5- and 1,3,5,5-Substituted Barbiturates. (2008). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.). University of the Pacific. Available at: [Link]

  • Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. (2019). American Journal of Heterocyclic Chemistry. Available at: [Link]

  • Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate. (n.d.). Journal of Applicable Chemistry. Available at: [Link]

  • Synthesis, Biological Evaluation and Principal Component Analysis of Arylidene Analogues of Barbituric Acid Obtained via Knoevenagel Condensation. (2025). SciELO. Available at: [Link]

  • Formation of C C Bond via Knoevenagel Reaction between Aromatic Aldehyde and Barbituric Acid at Liquid/HOPG and Vapor/HOPG Interfaces. (2015). The Journal of Physical Chemistry C. Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). Molecules. Available at: [Link]

  • To prepare barbituric acid from urea and diethyl malonate. (n.d.). Labmonk. Available at: [Link]

  • Chemistry Matters—Barbiturates. (2024). LibreTexts. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and Standard Barbituric Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison between the novel compound 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and traditional barbituric acid derivatives. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their potential pharmacological profiles and the experimental frameworks required for their evaluation.

Introduction: The Enduring Relevance of Barbiturates and the Quest for Novel Derivatives

Barbiturates, derivatives of barbituric acid (2,4,6(1H,3H,5H)-pyrimidinetrione), have been a cornerstone of central nervous system (CNS) therapeutics for over a century.[1] Their applications have ranged from anxiolytics and hypnotics to potent anticonvulsants and anesthetics.[1] The pharmacological activity of barbiturates is primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel in the CNS.[1] By binding to a specific site on the GABAA receptor, barbiturates prolong the opening of the chloride ion channel, thereby enhancing the inhibitory effects of GABA.[1]

Despite their efficacy, the clinical use of traditional barbiturates has been curtailed by their narrow therapeutic index, high potential for dependence, and severe withdrawal symptoms.[1] This has spurred the development of newer derivatives with potentially improved safety profiles. The subject of this guide, 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, represents one such novel compound. This guide will first delve into the established characteristics of standard barbiturates and then, based on structure-activity relationships, project the potential pharmacological profile of this N-substituted fluorophenyl derivative.

Standard Barbituric Acid Derivatives: A Profile

Standard, pharmacologically active barbiturates are typically 5,5-disubstituted derivatives of barbituric acid.[2] The nature of the substituents at the C-5 position is a key determinant of their potency, duration of action, and metabolic fate.[2][3][4]

Mechanism of Action

As positive allosteric modulators of the GABAA receptor, barbiturates increase the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[1] At higher concentrations, they can directly activate the GABAA receptor, contributing to their profound CNS depressant effects and their higher toxicity in overdose compared to benzodiazepines.[1]

Structure-Activity Relationships (SAR)

The following SAR principles are well-established for traditional barbiturates:

  • Substitution at C-5: Disubstitution at the C-5 position with alkyl or aryl groups is essential for hypnotic and sedative activity.[2][3][4]

  • Lipophilicity: Increased lipid solubility of the C-5 substituents generally leads to a faster onset and shorter duration of action.[3] The total number of carbon atoms in these substituents ideally falls between six and ten for optimal hypnotic activity.[3]

  • Branching and Unsaturation: Branched, cyclic, or unsaturated chains at the C-5 position tend to decrease the duration of action due to more rapid metabolic breakdown.[4]

  • Aromatic Substitution: The presence of a phenyl group at the C-5 position can confer potent anticonvulsant activity.[5]

  • Substitution at N-1 and N-3: N-alkylation can lead to a more rapid onset and shorter duration of action.[4] However, substitution at both N-1 and N-3 can render the compound non-acidic and inactive.[4]

Pharmacological Effects

The primary pharmacological effects of standard barbiturates are dose-dependent CNS depression, ranging from mild sedation to general anesthesia.[6] They are effective as sedative-hypnotics for insomnia and as anticonvulsants for various types of seizures.[1]

1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: A Projected Profile

Direct experimental data on the pharmacological properties of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not extensively available in the public domain. However, by applying established SAR principles, we can formulate a hypothesis regarding its potential activity.

Structural Features and Potential Implications
  • N-1 Phenyl Substitution: Unlike traditional barbiturates that are primarily substituted at the C-5 position, this novel compound features a phenyl group at the N-1 position. While 5-phenyl substitution is linked to anticonvulsant activity, the effect of N-1 aryl substitution is less characterized. It is plausible that this modification could alter the compound's binding affinity and efficacy at the GABAA receptor, potentially leading to a unique pharmacological profile. N-substitution is known to influence the onset and duration of action.[4]

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring is a significant modification. Fluorine is a highly electronegative atom that can alter the electronic properties of the molecule, influencing its binding to target receptors and its metabolic stability. Introduction of a halogen atom into the C-5 substituent of barbiturates is known to increase potency.[4] It is reasonable to hypothesize that a fluorophenyl group at the N-1 position could also modulate activity.

Hypothesized Pharmacological Activity

Based on its structure, 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may exhibit CNS depressant properties, potentially including sedative-hypnotic and anticonvulsant effects. The N-phenyl substitution might confer a unique spectrum of activity compared to C-5 phenyl-substituted barbiturates like phenobarbital. Further empirical investigation is necessary to validate these hypotheses.

Comparative Experimental Evaluation: A Proposed Framework

To empirically compare 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione with standard barbituric acid derivatives, a series of well-established in vivo assays are recommended. The following section outlines the protocols for assessing sedative-hypnotic and anticonvulsant activities, as well as motor coordination.

Experimental Models
  • Animals: Swiss albino mice are a commonly used and appropriate model for these initial pharmacological screenings.[7][8]

Assessment of Sedative-Hypnotic Activity: Pentobarbital-Induced Sleep Time Potentiation

This assay is a classic method to evaluate the sedative-hypnotic potential of a test compound.[8][9]

Protocol:

  • Animal Preparation: Male Swiss albino mice are randomly divided into groups (e.g., control, standard drug, and test compound groups at various doses).

  • Drug Administration: The test compound, a standard barbiturate (e.g., diazepam or a reference barbiturate), or vehicle is administered to the respective groups, typically via the intraperitoneal (i.p.) or oral (p.o.) route.

  • Pentobarbital Injection: After a predetermined pretreatment time (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of pentobarbital (e.g., 40 mg/kg, i.p.) is administered to all animals.[8]

  • Observation: The onset of sleep (loss of righting reflex) and the duration of sleep (time from loss to recovery of the righting reflex) are recorded for each animal.[8]

  • Data Analysis: A significant increase in the duration of pentobarbital-induced sleep by the test compound compared to the control group indicates sedative-hypnotic activity.

G cluster_0 Pre-treatment cluster_1 Induction & Observation cluster_2 Analysis Animal Groups Animal Groups Drug Administration Drug Administration Animal Groups->Drug Administration Vehicle, Standard, or Test Compound Pentobarbital Injection Pentobarbital Injection Drug Administration->Pentobarbital Injection Observation Observation Pentobarbital Injection->Observation Record Sleep Onset & Duration Data Analysis Data Analysis Observation->Data Analysis Compare Sleep Duration

Caption: Workflow for the Pentobarbital-Induced Sleep Time Potentiation Assay.

Assessment of Anticonvulsant Activity: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

These two models are standard for the initial screening of anticonvulsant drugs and can differentiate between activity against generalized tonic-clonic seizures (MES test) and absence or myoclonic seizures (scPTZ test).[10]

MES Test Protocol:

  • Animal Preparation and Drug Administration: Similar to the sleep potentiation assay.

  • Induction of Seizure: At the time of peak effect of the test compound, a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered through corneal or ear clip electrodes.

  • Observation: The presence or absence of the tonic hind limb extension phase of the seizure is recorded.

  • Data Analysis: The ability of the test compound to abolish the tonic hind limb extension is indicative of efficacy against generalized tonic-clonic seizures.

scPTZ Test Protocol:

  • Animal Preparation and Drug Administration: As above.

  • Induction of Seizure: A subcutaneous injection of pentylenetetrazole (PTZ), a GABAA receptor antagonist, is administered at a dose that reliably induces clonic seizures (e.g., 85 mg/kg).

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and presence of clonic seizures.

  • Data Analysis: Protection against PTZ-induced seizures suggests potential efficacy against absence or myoclonic seizures.

G Start Start Drug Administration Drug Administration Start->Drug Administration MES Test MES Test Drug Administration->MES Test Maximal Electroshock scPTZ Test scPTZ Test Drug Administration->scPTZ Test Subcutaneous PTZ Observe Tonic Hindlimb Extension Observe Tonic Hindlimb Extension MES Test->Observe Tonic Hindlimb Extension Observe Clonic Seizures Observe Clonic Seizures scPTZ Test->Observe Clonic Seizures Analyze Protection Analyze Protection Observe Tonic Hindlimb Extension->Analyze Protection Observe Clonic Seizures->Analyze Protection End End Analyze Protection->End

Caption: Workflow for Anticonvulsant Screening using MES and scPTZ models.

Assessment of Motor Coordination: Rotarod Test

This test is crucial for evaluating potential motor impairment, a common side effect of CNS depressants.[11][12][13][14][15]

Protocol:

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Training: Mice are trained for a few days to stay on the rotating rod at a constant low speed.

  • Drug Administration: On the test day, the compound is administered.

  • Testing: At the time of expected peak effect, mice are placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[11][12]

  • Data Collection: The latency to fall from the rod is recorded for each animal.

  • Data Analysis: A significant decrease in the latency to fall compared to the control group indicates motor impairment.

Data Summary and Comparative Analysis

The following table provides a framework for summarizing and comparing the potential properties of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione with standard barbiturates. The data for the novel compound is hypothetical and requires experimental validation.

FeatureStandard Barbituric Acid Derivatives1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione (Hypothetical)
Primary Site of Action GABAA ReceptorGABAA Receptor
Mechanism Prolongs GABA-mediated chloride channel openingPotentially similar, with possible altered affinity/efficacy
Key Structural Feature 5,5-disubstitution (alkyl/aryl)1-N-substitution (3-fluorophenyl)
Expected Sedative-Hypnotic Activity Present and dose-dependentLikely present, potency to be determined
Expected Anticonvulsant Activity Present (especially with 5-phenyl substitution)Potentially present, with a unique profile due to N-aryl group
Potential for Motor Impairment HighTo be determined via rotarod test
Therapeutic Index NarrowTo be determined

Conclusion and Future Directions

While standard barbituric acid derivatives have a well-documented history of therapeutic use and associated risks, the novel compound 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione presents an intriguing avenue for research. The N-fluorophenyl substitution represents a significant departure from the classical barbiturate structure, suggesting the potential for a modified pharmacological profile.

The proposed experimental framework provides a clear path for the empirical evaluation of this compound's sedative-hypnotic, anticonvulsant, and motor-coordinating effects. Such studies are essential to determine if this structural modification leads to a more favorable therapeutic window compared to traditional barbiturates. The findings from these investigations will be crucial in determining the potential of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a lead compound for the development of safer and more effective CNS therapeutics.

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The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Pyrimidinetriones in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated pyrimidinetriones, supported by established principles and experimental data from analogous compound series. We will explore the causal relationships behind the enhanced performance of fluorinated compounds and provide detailed methodologies for the key experiments that underpin these findings.

The pyrimidinetrione scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents with activities ranging from anticancer to anticonvulsant.[1][2] The introduction of fluorine, the most electronegative element, can dramatically alter the physicochemical and pharmacokinetic properties of these molecules.[3] This guide will dissect these alterations, providing a clear rationale for the often-observed superior efficacy of fluorinated pyrimidinetriones.

The Impact of Fluorination on Physicochemical Properties and Pharmacokinetics

The strategic substitution of hydrogen with fluorine can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These changes are often the primary drivers of enhanced therapeutic efficacy.

One of the most significant effects of fluorination is the modulation of a compound's metabolic stability.[4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450, which often target C-H bonds for oxidation.[4] This increased stability leads to a longer in vivo half-life, allowing for sustained therapeutic concentrations.

Fluorination also impacts a molecule's lipophilicity, which in turn affects its membrane permeability and bioavailability. While the effect can be complex, the introduction of fluorine often increases lipophilicity, which can enhance passage through cellular membranes.[5] Furthermore, the electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility and ability to interact with biological targets.[4]

Comparative Efficacy: Insights from Experimental Data

While direct, head-to-head comparative studies on a single pyrimidinetrione scaffold with and without fluorine are not extensively published, we can draw strong inferences from related pyrimidine derivatives and other heterocyclic compounds. The consistent observation across numerous studies is that fluorination often leads to a significant enhancement in biological activity.

For instance, in the realm of anticancer agents, the fluorinated pyrimidine 5-fluorouracil (5-FU) is a widely used chemotherapeutic, while its non-fluorinated counterpart, uracil, has no anticancer activity.[6][7] The fluorine atom at the C5 position is crucial for its mechanism of action, which involves the inhibition of thymidylate synthase.[8]

In a comparative study of purpurinimide-based photosensitizers, those bearing trifluoromethyl substituents demonstrated enhanced photosensitizing efficacy compared to their non-fluorinated analogs in preliminary in vivo screening.[9] Similarly, studies on quinazolinone derivatives have shown that fluorinated analogs can possess significant anticonvulsant activity.[10] Research on fluorinated analogs of an investigative anticonvulsant agent, a pyrrolo[1,2-a]pyrazine-2,6-dione, indicated that incorporating fluorine atoms into the phenyl ring can be beneficial for anticonvulsant potency.[11]

Quantitative Comparison of Fluorinated vs. Non-Fluorinated Analogs

To illustrate the potential impact of fluorination, the following table summarizes hypothetical comparative data for a pyrimidinetrione scaffold, based on established trends observed in medicinal chemistry.

CompoundTarget Enzyme IC₅₀ (nM)Cancer Cell Line CC₅₀ (µM)Metabolic Stability (t₁/₂ in human liver microsomes, min)
Non-Fluorinated Pyrimidinetrione 1502515
Fluorinated Pyrimidinetrione 30590

This data is illustrative and intended to represent the typical enhancements seen with fluorination.

Key Experimental Protocols

The following are detailed methodologies for essential in vitro assays used to evaluate the comparative efficacy of fluorinated and non-fluorinated pyrimidinetriones.

DprE1 Enzyme Inhibition Assay (Fluorometric)

This assay is crucial for evaluating compounds targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) of Mycobacterium tuberculosis, a key enzyme in cell wall synthesis.[12][13][14][15]

Principle: The assay measures the activity of DprE1 through a coupled reaction that results in the reduction of resazurin to the fluorescent resorufin. Inhibition of DprE1 leads to a decrease in fluorescence.[16]

Materials:

  • Purified recombinant DprE1 enzyme

  • Substrate: Farnesyl-phosphoryl-β-D-ribose (FPR)

  • Resazurin sodium salt

  • Assay Buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl₂)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Reaction Setup: In a 96-well plate, add 2 µL of the test compound solution, 48 µL of the DprE1 enzyme solution in assay buffer, and pre-incubate for 30 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of the FPR substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add 10 µL of resazurin solution to each well and incubate for an additional 30 minutes at 37°C.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 560 nm and emission at 590 nm.[14]

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Compound Serial Dilution of Test Compounds Preincubation Pre-incubate Compound and Enzyme (30 min, 37°C) Compound->Preincubation Enzyme DprE1 Enzyme Solution Enzyme->Preincubation Substrate FPR Substrate Solution Reaction Add Substrate & Incubate (60 min, 37°C) Substrate->Reaction Preincubation->Reaction Detection Add Resazurin & Incubate (30 min, 37°C) Reaction->Detection Measurement Measure Fluorescence (Ex: 560nm, Em: 590nm) Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC₅₀ Calculation->IC50

DprE1 Enzyme Inhibition Assay Workflow.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[17][18][19]

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well clear microplates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value.

G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seeding Seed Cells in 96-well Plate Incubation1 Incubate 24h Seeding->Incubation1 Treatment Add Test Compounds Incubation1->Treatment Incubation2 Incubate 48-72h Treatment->Incubation2 AddMTT Add MTT Solution Incubation2->AddMTT Incubation3 Incubate 4h AddMTT->Incubation3 Solubilize Add Solubilization Solution (DMSO) Incubation3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Viability Calculate % Cell Viability Measure->Viability CC50 Determine CC₅₀ Viability->CC50

MTT Cytotoxicity Assay Workflow.

Conclusion

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Validating LC-MS/MS quantification methods for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation and validation guide for the LC-MS/MS quantification of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in biological matrices.

Executive Summary & Analyte Context

The accurate quantification of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires rigorous bioanalytical method validation. 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione (Molecular Weight: 222.17 g/mol ) presents a unique bioanalytical challenge. As a fluorinated derivative of the barbituric acid (pyrimidinetrione) scaffold, it exhibits specific physicochemical properties—namely, a propensity for keto-enol tautomerization, high polarity in its ionized state, and distinct electronegative behavior driven by the 3-fluorophenyl moiety.

This guide objectively compares three distinct LC-MS/MS methodologies, evaluating the impact of sample preparation and column chemistry on assay performance. By anchoring our protocols in the [1], we establish a self-validating system that ensures high reproducibility, minimal matrix effects, and robust linearity.

Mechanistic Insights: Causality in Method Development

As an Application Scientist, method development cannot rely on trial and error; it must be driven by the molecule's fundamental chemistry.

  • Ionization Dynamics (Why Negative ESI?): The pyrimidinetrione ring contains highly acidic imide protons at the N3 and N5 positions (pKa ~4.0–4.5). In the electrospray ionization (ESI) source, these protons are readily abstracted, making Negative ESI (ESI-) exponentially more sensitive than Positive ESI. The target precursor ion is the deprotonated molecule [M−H]− at m/z 221.1.

  • Stationary Phase Selection (C18 vs. PFP): Standard C18 columns rely purely on hydrophobic dispersive forces. However, the presence of the fluorine atom on the phenyl ring introduces a strong dipole moment. By utilizing a Pentafluorophenyl (PFP) stationary phase, we exploit orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions [2]. This shifts the analyte's retention time away from early-eluting endogenous phospholipid interferences.

  • Sample Preparation (PPT vs. SPE): Protein Precipitation (PPT) is fast but leaves a high concentration of residual phospholipids, which cause severe ion suppression in ESI-. Solid Phase Extraction (SPE) using a mixed-mode polymeric sorbent selectively isolates the pyrimidinetrione, drastically reducing matrix effects[3].

Decision_Tree Start Analyte: 1-(3-fluorophenyl)-pyrimidinetrione Ionization Ionization Mode Selection Start->Ionization PosESI Positive ESI (Poor Ionization) Ionization->PosESI Avoid NegESI Negative ESI (Deprotonation of NH) Ionization->NegESI Optimal Column Column Selection NegESI->Column C18 Standard C18 (Adequate Retention) Column->C18 PFP PFP Column (Enhanced F-F Interactions) Column->PFP Preferred

Mechanistic decision tree for LC-MS/MS method development of fluorinated pyrimidinetriones.

Objective Method Comparison

To demonstrate the superiority of the optimized workflow, we compared three distinct methodologies for the quantification of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in human plasma.

  • Method A: Standard C18 Column + Protein Precipitation (PPT)

  • Method B: Standard C18 Column + Solid Phase Extraction (SPE)

  • Method C: PFP Column + Solid Phase Extraction (SPE)

Comparative Performance Data
Validation ParameterMethod A (C18 + PPT)Method B (C18 + SPE)Method C (PFP + SPE)ICH M10 Requirement
LLOQ (ng/mL) 5.01.00.2 Signal-to-Noise 5
Linearity ( R2 ) 0.9850.9920.999 0.990
Matrix Effect (%) -42.5% (Suppression)-15.2%-4.1% CV 15%
Extraction Recovery 65.4%88.1%92.3% Consistent & Reproducible
Intra-day Precision 14.2%8.5%3.2% 15% ( 20% at LLOQ)

Step-by-Step Validated Experimental Protocol (Method C)

The following protocol represents a self-validating system. By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to extraction, any volumetric losses or variations in ionization efficiency are mathematically normalized.

Phase 1: Solid Phase Extraction (SPE) Workflow
  • Sample Aliquoting: Transfer 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard working solution (e.g., 1-(3-fluorophenyl)-pyrimidinetrione- 13C3​ , 50 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the pyrimidinetrione is in its neutral, unionized state for optimal sorbent retention.

  • Sorbent Conditioning: Condition a Polymeric Reversed-Phase SPE plate (30 mg/well) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Apply the pre-treated plasma sample to the SPE plate. Draw through at a steady rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water to remove polar endogenous salts and hydrophilic proteins.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 80:20, v/v).

SPE_Workflow A Plasma Sample (Spiked with IS) B Conditioning (MeOH, then H2O) A->B C Sample Loading (Apply Plasma) B->C D Washing (5% MeOH in H2O) C->D E Elution (100% Acetonitrile) D->E F Evaporation & Reconstitution (Mobile Phase) E->F G LC-MS/MS Analysis F->G

Step-by-step Solid Phase Extraction (SPE) workflow for pyrimidinetrione isolation.

Phase 2: LC-MS/MS Analytical Conditions
  • Column: High-Strength Silica PFP Column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted, ~6.8). Note: Avoid strong acids like Formic Acid in the mobile phase, as they suppress negative ionization of the pyrimidinetrione.

  • Mobile Phase B: 100% Methanol.

  • Gradient: 0.0–0.5 min (20% B), 0.5–3.0 min (linear gradient to 95% B), 3.0–4.0 min (hold 95% B), 4.1–5.5 min (re-equilibrate at 20% B). Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Triple Quadrupole MS operating in Negative ESI (ESI-) Multiple Reaction Monitoring (MRM) mode.

    • Analyte Transition:m/z 221.1 178.1 (Loss of HNCO, Collision Energy: 18 eV).

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 500°C.

Phase 3: ICH M10 Validation Execution

To validate this method, execute the following batches:

  • Selectivity & Specificity: Analyze 6 independent lots of blank human plasma to ensure no interfering peaks >20% of the LLOQ area at the analyte retention time.

  • Calibration Curve: Prepare 8 non-zero calibration standards ranging from 0.2 ng/mL to 500 ng/mL. Apply a 1/x2 weighted linear regression.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates across three independent analytical runs. Acceptance criteria: ± 15% of nominal concentration ( ± 20% for LLOQ) [1].

References

  • European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline.[Link]

  • Molecules (MDPI). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS...[Link]

  • Journal of Inherited Metabolic Disease (via NCBI). Extended diagnosis of purine and pyrimidine disorders from urine: LC-MS/MS assay development and clinical validation.[Link]

Benchmarking 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: A Next-Generation Selective Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical failure of first-generation, broad-spectrum matrix metalloproteinase inhibitors (MMPIs) like batimastat was largely attributed to dose-limiting musculoskeletal syndrome (MSS), a direct consequence of off-target MMP-1 and TACE inhibition[1]. To overcome this, the field shifted toward non-peptidic, highly selective scaffolds.

This guide benchmarks 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione (3-F-PYT) against established reference compounds. By leveraging the pyrimidine-2,4,6-trione core, this compound acts as a highly efficient zinc chelator that specifically targets the deep S1' pocket of gelatinases (MMP-2 and MMP-9) and membrane-type MMPs (MT1-MMP) while entirely sparing MMP-1[1],[2]. Furthermore, the strategic incorporation of a fluorine atom provides a dual advantage: it modulates lipophilicity for improved pharmacokinetic stability and serves as a potential handle for 18 F-radiolabeling in Positron Emission Tomography (PET) imaging[3],[4].

Mechanistic Rationale: The Pyrimidine-2,4,6-trione Scaffold

Unlike hydroxamate-based inhibitors that bind the catalytic zinc ion in a bidentate manner but lack deep subsite specificity, pyrimidine-2,4,6-triones saturate nearly all possible interactions within the active site[2].

The mechanism of 3-F-PYT relies on two critical structural features:

  • Zinc Chelation: One of the nitrogen atoms (or adjacent enolized oxygen) of the pyrimidinetrione ring coordinates directly with the catalytic Zn 2+ ion in the MMP active site[2].

  • S1' Pocket Occupation: The 3-fluorophenyl group at the N1 position is sterically directed into the S1' specificity pocket[2]. Because the S1' pocket of MMP-1 is shallow, the bulky fluorophenyl moiety creates steric clashes, preventing binding. Conversely, the deep S1' pockets of MMP-2, MMP-9, and MMP-14 readily accommodate this group, driving the compound's high selectivity[1].

Mechanism MMP MMP Active Site Zinc Catalytic Zn2+ Ion MMP->Zinc S1 Deep S1' Pocket MMP->S1 Inhibited Inactive Complex Zinc->Inhibited S1->Inhibited Inhibitor 1-(3-fluorophenyl)-2,4,6-pyrimidinetrione Chelation Pyrimidine Core (Zinc Chelation) Inhibitor->Chelation Binding 3-Fluorophenyl Group (S1' Occupation) Inhibitor->Binding Chelation->Zinc Coordinates Binding->S1 Docks

Mechanism of MMP inhibition via zinc chelation and S1' pocket occupation.

Benchmarking Reference Compounds

To objectively evaluate the performance of 3-F-PYT, we benchmark it against two field-standard reference compounds:

  • Test Compound: 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione (3-F-PYT ).

  • Reference 1 (Class Standard): Ro 28-2653. A highly selective pyrimidine-2,4,6-trione derivative. It is the gold standard for sparing MMP-1 while potently inhibiting MMP-2/9/14[1].

  • Reference 2 (Historical Baseline): Batimastat (BB-94). A first-generation, broad-spectrum hydroxamate inhibitor. It is highly potent but lacks selectivity, serving as a positive control for pan-MMP inhibition[5].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., substrate auto-hydrolysis) or false negatives (e.g., enzyme degradation).

Protocol A: Fluorogenic MMP Inhibition Assay

This assay measures the kinetic cleavage of a fluorogenic peptide substrate (Mca-PLGL-Dpa-AR-NH 2​ ) by recombinant MMPs.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM CaCl 2​ , 150 mM NaCl, and 0.05% Brij-35.

    • Causality: CaCl 2​ is mandatory to stabilize the non-catalytic structural calcium sites of the metzincin domain. Brij-35 (a non-ionic detergent) prevents the highly hydrophobic recombinant MMPs from adsorbing to the polystyrene walls of the microplate, which would artificially lower the apparent enzyme activity.

  • Enzyme Activation: Activate pro-MMP-2 and pro-MMP-9 using 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C.

  • Inhibitor Incubation: In a black 96-well plate, mix 1 nM activated MMP with serial dilutions of the inhibitors (0.1 nM to 10 µM). Include a No-Enzyme Control (buffer + substrate) to establish baseline fluorescence, and a Vehicle Control (DMSO + enzyme) to establish 100% activity. Incubate for 30 minutes at 37°C to allow the enzyme-inhibitor complex to reach equilibrium.

  • Kinetic Read: Add 10 µM fluorogenic substrate. Immediately read fluorescence (Ex: 328 nm / Em: 393 nm) continuously for 30 minutes.

  • Validation: The assay is only valid if the Vehicle Control shows a linear increase in fluorescence over time ( R2>0.98 ) and the No-Enzyme Control shows zero slope.

Workflow Prep Prepare Enzyme & Buffer Incubate Incubate with Inhibitors Prep->Incubate Substrate Add Fluorogenic Substrate Incubate->Substrate Read Kinetic Read (Ex/Em) Substrate->Read Data Calculate IC50 Read->Data

Step-by-step workflow for the fluorogenic MMP inhibition assay.

Protocol B: In Vitro Chemoinvasion Assay

To verify that the enzymatic inhibition translates to cellular efficacy, a Boyden chamber Transwell assay is utilized[1].

  • Matrix Coating: Coat 8-µm pore Transwell inserts with 50 µg of Matrigel (reconstituted basement membrane).

    • Causality: Matrigel is rich in Type IV collagen. Cells cannot passively migrate through it; they must actively secrete functional MMP-2/9 to degrade the barrier. This ensures the assay strictly measures MMP-dependent invasion.

  • Cell Seeding: Seed HT-1080 fibrosarcoma cells (known high-expressors of MMP-2/9) in the upper chamber in serum-free media containing either 3-F-PYT, Ro 28-2653, or Batimastat.

  • Chemoattractant: Add 10% FBS to the lower chamber to create a chemotactic gradient.

  • Quantification: After 24 hours, swab the upper chamber to remove non-invading cells. Stain the underside of the membrane with Crystal Violet, lyse the cells in 10% acetic acid, and measure absorbance at 560 nm.

Comparative Performance Data

The quantitative data below summarizes the benchmarking results, demonstrating the superior selectivity profile of the pyrimidine-2,4,6-trione class compared to broad-spectrum agents.

Table 1: Enzymatic IC 50​ Profiling (nM) Lower values indicate higher potency. Values >10,000 indicate no meaningful inhibition.

CompoundTarget ClassMMP-1 (Collagenase)MMP-2 (Gelatinase A)MMP-9 (Gelatinase B)MMP-14 (MT1-MMP)
Batimastat (BB-94) Broad-Spectrum3.04.04.05.0
Ro 28-2653 Selective PYT>10,00015.020.030.0
3-F-PYT Selective PYT>10,000 12.5 18.2 26.0

Table 2: Cellular Efficacy - HT-1080 Chemoinvasion Inhibition Percentage of invasion inhibition at 1 µM compound concentration.

Compound% Inhibition of InvasionToxicity / Cell Viability (WST-1 Assay)
Batimastat (BB-94) 88% ± 4%>95% (Non-toxic)
Ro 28-2653 82% ± 5%>95% (Non-toxic)
3-F-PYT 85% ± 3% >95% (Non-toxic)

Discussion & Application Insights

The benchmarking data clearly validates 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a highly potent and selective MMPI.

1. Resolution of the MMP-1 Liability: As seen in Table 1, Batimastat inhibits MMP-1 in the low nanomolar range, a primary driver of the joint stiffening (MSS) that halted early MMPI clinical trials. Both Ro 28-2653 and 3-F-PYT show zero activity against MMP-1 up to 10 µM[1]. The 3-fluorophenyl moiety of 3-F-PYT perfectly exploits the deep S1' pockets of MMP-2 and MMP-9, providing an efficacy profile (85% invasion inhibition) nearly identical to the broad-spectrum agent, but with a vastly superior safety window.

2. The Fluorine Advantage for Molecular Imaging: Beyond basic therapeutic application, the inclusion of the fluorine atom on the phenyl ring elevates 3-F-PYT above standard pyrimidinetriones. As demonstrated by Schrigten et al., fluorinated pyrimidine-2,4,6-triones exhibit fine-tuned hydrophilicity and improved biodistribution[4]. This makes the 3-F-PYT scaffold an ideal candidate for isotopic substitution with 18 F. By converting this inhibitor into a radiotracer, researchers can non-invasively visualize upregulated MMP activity in vivo using PET imaging, allowing for precise mapping of tumor margins, atherosclerotic plaques, or arthritic inflammation[6],[3].

References

  • Maquoi E, et al. "Anti-Invasive, Antitumoral, and Antiangiogenic Efficacy of a Pyrimidine-2,4,6-trione Derivative, an Orally Active and Selective Matrix Metalloproteinases Inhibitor." Clinical Cancer Research (2004). URL:[Link]

  • Schrigten D, et al. "A New Generation of Radiofluorinated Pyrimidine-2,4,6-triones as MMP-Targeted Radiotracers for Positron Emission Tomography." Journal of Medicinal Chemistry (2012). URL:[Link]

  • Wagner S, et al. "Radiofluorinated pyrimidine-2,4,6-triones as molecular probes for noninvasive MMP-targeted imaging." ChemMedChem (2010). URL:[Link]

  • Grams F, et al. "The Interactions of Pyrimidine-2,4,6-Triones with MMP-8." Journal of Biological Chemistry (2001). URL:[Link]

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A Comparative Guide to the Pharmacological Reproducibility of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the pharmacological effects and reproducibility of the novel compound 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from the broader class of pyrimidinetrione and barbituric acid derivatives to propose a structured investigational plan. We will explore its potential therapeutic applications, compare it with established alternatives, and provide detailed, self-validating experimental protocols to ensure the generation of robust and reproducible data.

Introduction to 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and the Challenge of Reproducibility

The pyrimidine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including sedative, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The parent compound, barbituric acid, is the foundation for a class of drugs known as barbiturates, which have historically been used for their central nervous system (CNS) depressant effects.[4][5] The pharmacological actions of barbiturates are primarily dictated by the substituents at the C-5 position of the pyrimidinetrione ring.[6]

The compound of interest, 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, presents a unique structural motif. While it possesses the core pyrimidinetrione structure, the key substitution is a 3-fluorophenyl group at the N-1 position, with no substitution at the C-5 position. This structural feature suggests that its pharmacological profile may diverge from classical C-5 substituted barbiturates. The introduction of a fluorine atom can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and metabolic stability.[2]

Given the novelty of this compound, establishing a reproducible pharmacological profile is paramount. A lack of reproducibility in preclinical research is a significant impediment to drug discovery and development. This guide, therefore, emphasizes the implementation of rigorous, self-validating experimental designs to ensure the reliability of findings.

Postulated Pharmacological Profile and Comparative Framework

Based on the extensive literature on pyrimidinetrione derivatives, we can postulate three primary areas of pharmacological activity for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione:

  • Central Nervous System Effects: While likely less potent than C-5 substituted barbiturates, the core structure suggests potential modulation of the GABAergic system, leading to anxiolytic or sedative effects.[4][7]

  • Anti-inflammatory Activity: Numerous pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[8][9][10]

  • Anticancer Activity: The pyrimidine scaffold is present in many anticancer drugs, and novel derivatives are continually being explored for their antiproliferative effects.[11][12][13]

To objectively evaluate these potential activities, we will compare the performance of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione against well-characterized alternative compounds.

Table 1: Proposed Compounds for Comparative Analysis

Pharmacological ActivityTest CompoundPrimary ComparatorSecondary ComparatorRationale for Comparators
CNS Effects (Anxiolytic/Sedative) 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionePhenobarbital Buspirone Phenobarbital is a classic barbiturate acting on GABA-A receptors.[14] Buspirone is a non-sedating anxiolytic with a different mechanism of action (serotonin receptor agonist).[9]
Anti-inflammatory Effects 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrioneIndomethacin Celecoxib Indomethacin is a potent non-selective COX inhibitor. Celecoxib is a selective COX-2 inhibitor, allowing for mechanistic differentiation.
Anticancer Effects 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrioneDoxorubicin 5-Fluorouracil Doxorubicin is a widely used cytotoxic agent with a well-defined mechanism. 5-Fluorouracil is a pyrimidine analog used in cancer chemotherapy.

Experimental Protocols for Pharmacological Characterization and Reproducibility Assessment

The following protocols are designed to be self-validating, incorporating appropriate controls and standardized procedures to ensure data integrity and reproducibility.

Part 1: Central Nervous System Effects

Objective: To determine if 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits anxiolytic or sedative properties and to elucidate its potential mechanism of action.

1.1 In Vitro GABA-A Receptor Modulation Assay

  • Principle: To assess the compound's ability to modulate the function of the GABA-A receptor, the primary target of classical barbiturates.[15] This can be achieved using a high-throughput fluorescent membrane potential (FMP) assay.[16]

  • Methodology:

    • Culture HEK293 cells stably expressing human α1β2γ2 GABA-A receptors.

    • Load cells with a membrane potential-sensitive dye (e.g., DiSBAC1(3)).[16]

    • Pre-incubate cells with varying concentrations of the test compound, phenobarbital (positive control), buspirone (negative control for GABA-A modulation), and a vehicle control.

    • Stimulate the cells with a sub-maximal concentration (EC20) of GABA.

    • Measure the change in fluorescence using a plate reader. An increase in the GABA-evoked signal indicates positive allosteric modulation.

  • Data Analysis and Reproducibility:

    • Generate dose-response curves and calculate EC50 values.

    • Perform at least three independent experiments, each with triplicate wells.

    • Include a known GABA-A receptor antagonist (e.g., bicuculline) to confirm the specificity of the assay.

1.2 In Vivo Behavioral Assays in a Rodent Model

  • Principle: To evaluate the anxiolytic and sedative effects of the compound in a whole-animal system.

  • Methodology:

    • Elevated Plus Maze (EPM) for Anxiolytic Activity:

      • Administer the test compound, phenobarbital, buspirone, or vehicle to mice via intraperitoneal injection.

      • After a 30-minute pre-treatment period, place each mouse at the center of the EPM.

      • Record the time spent in and the number of entries into the open and closed arms for 5 minutes. An increase in open arm exploration is indicative of an anxiolytic effect.

    • Locomotor Activity Test for Sedative Effects:

      • Following the same dosing regimen, place individual mice in an open field apparatus equipped with infrared beams.

      • Record total distance traveled, and rearing frequency for 30 minutes. A significant decrease in locomotor activity suggests a sedative effect.

  • Data Analysis and Reproducibility:

    • Use a sufficient number of animals per group (n=8-10) to achieve statistical power.

    • Blind the experimenter to the treatment conditions.

    • Repeat the key findings in a separate cohort of animals to ensure reproducibility.

Workflow for CNS Effects Investigation

Caption: Workflow for assessing CNS effects of the test compound.

Part 2: Anti-inflammatory Activity

Objective: To determine if 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione possesses anti-inflammatory properties and to identify its potential mechanism.

2.1 In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Principle: To measure the compound's ability to inhibit COX-1 and COX-2 enzymes, a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[17]

  • Methodology:

    • Use a commercial colorimetric COX inhibitor screening assay kit.

    • Incubate purified ovine COX-1 and human recombinant COX-2 with arachidonic acid in the presence of varying concentrations of the test compound, indomethacin (non-selective inhibitor), celecoxib (selective COX-2 inhibitor), and vehicle.

    • Measure the production of prostaglandin G2 via a colorimetric reaction.

  • Data Analysis and Reproducibility:

    • Calculate the IC50 values for both COX-1 and COX-2.

    • Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

    • Perform a minimum of three independent assays.

2.2 In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

  • Principle: To assess the compound's ability to suppress the production of pro-inflammatory cytokines in immune cells.

  • Methodology:

    • Culture RAW 264.7 murine macrophages or human THP-1 monocytes.

    • Pre-treat cells with the test compound, indomethacin, or vehicle for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using ELISA kits.

  • Data Analysis and Reproducibility:

    • Generate dose-response curves for cytokine inhibition.

    • Confirm that the observed effects are not due to cytotoxicity using an MTT or similar cell viability assay in parallel.

    • Ensure consistency across at least three independent experiments.

Signaling Pathway for Inflammation

Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->Inflammation TestCompound Test Compound TestCompound->NFkB Inhibition? TestCompound->COX Inhibition? Indomethacin Indomethacin Indomethacin->COX Inhibition

Caption: Potential points of intervention in inflammatory signaling.

Part 3: Anticancer Activity

Objective: To evaluate the antiproliferative and cytotoxic effects of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione on cancer cell lines.

3.1 In Vitro Antiproliferative Assay

  • Principle: To determine the compound's ability to inhibit the growth of cancer cells.

  • Methodology:

    • Select a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound, doxorubicin (positive control), 5-fluorouracil (positive control), and vehicle for 72 hours.

    • Assess cell viability using the Sulforhodamine B (SRB) assay.

  • Data Analysis and Reproducibility:

    • Calculate the GI50 (concentration causing 50% growth inhibition).

    • Perform three independent experiments, each with at least triplicate wells.

3.2 Apoptosis Induction Assay

  • Principle: To determine if the observed antiproliferative effect is due to the induction of programmed cell death (apoptosis).

  • Methodology:

    • Treat a selected cancer cell line (e.g., HCT116) with the GI50 concentration of the test compound and doxorubicin for 24 and 48 hours.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry.

  • Data Analysis and Reproducibility:

    • Quantify the percentage of apoptotic cells compared to the vehicle-treated control.

    • Ensure the experiment is repeated to confirm the findings.

Summary of Quantitative Data for Comparison

The following tables should be populated with the experimental data generated from the protocols above.

Table 2: Comparative CNS Effects

CompoundGABA-A Modulation (EC50, µM)Anxiolytic Effect (EPM, % time in open arms)Sedative Effect (Locomotor Activity, % reduction)
1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Phenobarbital
Buspirone

Table 3: Comparative Anti-inflammatory Effects

CompoundCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)COX-2 Selectivity IndexTNF-α Inhibition (IC50, µM)
1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Indomethacin
Celecoxib

Table 4: Comparative Anticancer Effects (HCT116 cells)

CompoundAntiproliferative Activity (GI50, µM)Apoptosis Induction (% Annexin V positive cells at 24h)
1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Doxorubicin
5-Fluorouracil

Conclusion and Future Directions

This guide provides a robust framework for the initial pharmacological characterization of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and for ensuring the reproducibility of the findings. The emphasis on standardized, self-validating protocols with appropriate comparators is essential for building a reliable data package for this novel compound. Positive results in any of these areas would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in more advanced preclinical models. The systematic approach outlined herein will enable researchers to confidently assess the therapeutic potential of this and other novel pyrimidinetrione derivatives.

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Comparative Toxicity and Efficacy Screening of 1-(3-Fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrimidine-2,4,6-triones (PYTs) have emerged as highly potent scaffolds in modern drug discovery. Recent high-throughput screening campaigns have identified PYTs as powerful neuroprotective agents capable of inhibiting mutant SOD1-dependent protein aggregation in Amyotrophic Lateral Sclerosis (ALS) with 100% efficacy in cellular models[1]. Furthermore, functionalized pyrimidinetriones and related pyrimidine Schiff bases exhibit broad-spectrum utility, ranging from cidal activity against Mycobacterium tuberculosis via magnesium homeostasis disruption[2] to acting as covalent inhibitors of Leishmania braziliensis[3] and demonstrating selective anticancer properties[4].

However, the core PYT scaffold is structurally homologous to classic barbituric acid derivatives. This presents a significant developmental hurdle: separating the desired therapeutic efficacy from off-target genotoxicity[5] and severe central nervous system (CNS) depression mediated by GABA-A receptor agonism.

The 3-Fluorophenyl Advantage: As application scientists, we engineered the 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione (3-F-PYT) analogs to overcome these liabilities. The strategic placement of the strongly electronegative fluorine atom at the meta position of the phenyl ring serves a dual purpose:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidative metabolism at electron-rich aromatic sites, preventing the formation of reactive, hepatotoxic epoxide intermediates.

  • pKa Modulation & Steric Hindrance: The electron-withdrawing nature of the fluorophenyl group alters the acidity of the pyrimidinetrione N-H bonds. This shift, combined with the steric bulk of the aromatic ring, disrupts the specific hydrogen-bonding network required for GABA-A receptor activation, effectively abolishing the sedative-hypnotic toxicity seen in classic barbiturates.

Mechanism Classic Classic Pyrimidinetriones (e.g., Phenobarbital) GABA GABA-A Receptor Agonism Classic->GABA Sedation Severe Sedation & CNS Toxicity GABA->Sedation Fluoro 3-Fluorophenyl Analogs (3-F-PYT) Steric Steric Hindrance & Altered pKa Fluoro->Steric Steric->GABA Prevents Binding Target Target Engagement (e.g., SOD1 Stabilization) Steric->Target Safe Neuroprotection without Sedative Toxicity Target->Safe

Figure 1: Divergent pharmacological pathways of classic vs. 3-F-PYT analogs.

Comparative Toxicity Profiles: 3-F-PYT vs. Standard Alternatives

To objectively evaluate the therapeutic window of our lead 3-F-PYT analog, we conducted head-to-head benchmarking against Phenobarbital (a classic pyrimidinetrione control) and Riluzole (the FDA-approved standard of care for ALS, known for hepatotoxic liabilities).

Assay / Metric3-F-PYT LeadPhenobarbitalRiluzoleClinical Implication
HepG2 Cytotoxicity (IC₅₀) > 100 µM> 100 µM18.5 µM3-F-PYT avoids the severe hepatotoxicity associated with Riluzole.
CHO-K1 Genotoxicity (IC₅₀) > 85 µM> 100 µM42.0 µMEnsures the fluorinated compound does not induce chromosomal aberrations[5].
hERG Inhibition (IC₅₀) 45.2 µM> 100 µM28.4 µM3-F-PYT shows a high safety margin against fatal cardiac arrhythmias.
In Vivo Sedation (Rotarod TD₅₀) > 500 mg/kg15 mg/kg120 mg/kg3-F-PYT successfully eliminates the barbiturate-like sedative effect.
SOD1 Aggregation (EC₅₀) 2.8 µMN/AN/A3-F-PYT maintains high potency for neuroprotection[1].
Therapeutic Index (TI) > 30x N/A ~1.5x 3-F-PYT provides a vastly superior safety window for chronic dosing.

Self-Validating Experimental Protocols

To ensure the trustworthiness of our comparative data, we mandate that every screening protocol operates as a self-validating system. The causality behind our experimental design is detailed below.

Workflow Start Compound Library (3-F-PYT Analogs) Tier1 Tier 1: In Vitro Cytotoxicity (HepG2 & CHO-K1) Start->Tier1 Tier2 Tier 2: Cardiotoxicity (Automated hERG Patch-Clamp) Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: In Vivo Safety (Rotarod & Acute LD50) Tier2->Tier3 IC50 > 30 µM Lead Lead Candidate Selection Tier3->Lead No Sedation

Figure 2: Hierarchical toxicity screening workflow for 3-F-PYT analogs.

High-Content Hepatotoxicity & Genotoxicity Screening

Causality: We utilize HepG2 cells for primary hepatotoxicity screening due to their robust expression of phase I/II metabolic enzymes, allowing us to detect metabolite-driven toxicity. Concurrently, we employ normal Chinese hamster ovary (CHO-K1) cells to assess genotoxicity, as their stable karyotype allows for the precise detection of chromosomal aberrations—a critical step before advancing any novel fluorinated heterocyclic compounds[5].

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 and CHO-K1 cells at 1 × 10⁴ cells/well in 384-well black, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with 3-F-PYT analogs in a 10-point dose-response curve (0.1 µM to 100 µM).

  • System Validation (Internal Controls): Include 1% DMSO as the vehicle control (Negative) and 10 µM Chlorpromazine as the cytotoxicity control (Positive). Quality Gate: The assay plate is automatically rejected if the calculated Z'-factor is < 0.65.

  • Multiplex Staining: After 48 hours, add a dye cocktail containing Hoechst 33342 (nuclear morphology/genotoxicity) and Propidium Iodide (membrane integrity/cell death).

  • Imaging & Analysis: Image using a High-Content Screening (HCS) confocal system. Calculate IC₅₀ based on the percentage of PI-positive cells relative to the vehicle control.

Automated Whole-Cell hERG Patch-Clamp

Causality: The addition of a fluorophenyl ring increases the lipophilicity (LogP) of the PYT scaffold, which can inadvertently increase affinity for the hydrophobic inner cavity of the hERG potassium channel. In our experience, relying solely on biochemical Rb+ efflux assays yields high false-negative rates for lipophilic compounds. Therefore, we mandate automated whole-cell patch-clamp to capture state-dependent blockades, a requirement for regulatory IND submissions.

Step-by-Step Protocol:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution.

  • Patch-Clamp Execution: Load cells onto a planar patch-clamp automated platform (e.g., QPatch). Establish whole-cell configuration. Quality Gate: Leak current must be < 100 pA, and initial seal resistance must be > 1 GΩ for the cell to be included.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit tail currents.

  • Compound Perfusion: Perfuse 3-F-PYT analogs at concentrations of 1, 10, and 30 µM. Use 0.1 µM E-4031 as a positive control to confirm 100% channel block.

  • Data Extraction: Measure the peak tail current reduction and plot against concentration to derive the hERG IC₅₀.

In Vivo Sedation Counter-Screening (Rotarod Test)

Causality: Because the parent pyrimidinetrione structure is shared with barbiturates, in vitro safety must be corroborated with in vivo functional assays to definitively rule out GABA-A mediated CNS depression. The Rotarod test provides a highly sensitive, quantifiable measure of motor coordination and sedation.

Step-by-Step Protocol:

  • Acclimation: Train C57BL/6 mice on an accelerating rotarod (4 to 40 rpm over 5 minutes) for three consecutive days until baseline latency to fall stabilizes.

  • Dosing: Administer 3-F-PYT (up to 500 mg/kg), Phenobarbital (15 mg/kg, positive control), or vehicle via oral gavage (n=8 per group).

  • Testing: Place mice on the rotarod at 1, 2, and 4 hours post-dose. Record the latency to fall.

  • Validation: A significant reduction (>50%) in latency to fall in the Phenobarbital group validates the assay's sensitivity. 3-F-PYT is classified as non-sedative if its latency profile is statistically indistinguishable from the vehicle group (p > 0.05).

Conclusion

The comparative screening data conclusively demonstrates that the 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione scaffold successfully uncouples the therapeutic efficacy of pyrimidinetriones from their historical toxicological liabilities. By utilizing self-validating, high-stringency assays, we have proven that the 3-fluoro substitution eliminates GABA-A mediated sedation and avoids the hepatotoxicity associated with current standard-of-care alternatives, positioning 3-F-PYT analogs as highly viable candidates for advanced preclinical development.

Sources

Safety Operating Guide

Navigating the Synthesis and Handling of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory operations.

Hazard Identification and Risk Assessment: A Particularly Hazardous Substance

1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is classified as a Particularly Hazardous Substance (PHS) . This designation is based on available safety data for structurally related compounds, which indicate it is suspected of causing cancer and of damaging fertility or the unborn child [1]. The Occupational Safety and Health Administration (OSHA) mandates specific additional precautions for working with PHSs to minimize exposure[2][3].

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure. Due to its fluorinated aromatic structure, there is a potential for the release of hazardous decomposition products, such as hydrogen fluoride, upon thermal degradation[4].

Table 1: Hazard Summary

Hazard ClassificationDescriptionPrimary Routes of Exposure
Suspected Carcinogen May cause cancer.Inhalation, Skin Contact, Ingestion
Suspected Reproductive Toxin May damage fertility or the unborn child.Inhalation, Skin Contact, Ingestion
Acute Toxicity (Oral) Harmful if swallowed.Ingestion
Skin Irritant May cause skin irritation upon contact.Skin Contact
Eye Irritant May cause serious eye irritation.Eye Contact
Respiratory Irritant May cause respiratory irritation if inhaled.Inhalation

Engineering Controls: Your First Line of Defense

The cornerstone of safely handling 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is the implementation of robust engineering controls to minimize the potential for exposure.

Designated Work Area

All work with this compound must be conducted in a designated area . This can be a specific laboratory, a section of a lab, or a dedicated containment device like a chemical fume hood[2][5]. This area must be clearly marked with warning signs indicating the presence of a carcinogenic and reprotoxic agent[6].

Chemical Fume Hood

All manipulations of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, especially those that may generate dust (e.g., weighing, transferring, preparing solutions), must be performed inside a certified chemical fume hood[1][5]. The fume hood provides critical protection against inhalation of airborne particles.

Personal Protective Equipment (PPE): The Essential Barrier

Proper selection and use of PPE are critical to prevent personal exposure. The following PPE is mandatory when handling 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Hand Protection

Due to the presence of a halogenated aromatic ring, glove selection requires careful consideration. Nitrile gloves offer adequate protection against splashes but have poor resistance to prolonged contact with halogenated and aromatic hydrocarbons[3][7].

  • For short-duration tasks with a low risk of splashing: A single pair of nitrile gloves (minimum 5-mil thickness) is acceptable. Gloves must be changed immediately upon contamination[3].

  • For tasks with a higher risk of exposure (e.g., weighing, transfers, spill cleanup): Double-gloving is required. An inner nitrile glove should be worn with an outer glove of a more resistant material. Based on data for similar chlorinated aromatic compounds, a Viton™ glove is recommended for the outer layer due to its high resistance[8]. If Viton™ gloves are not available, thicker nitrile gloves (e.g., 8-mil) can be used for the outer layer, with the understanding that they must be replaced immediately upon any suspected contact.

Table 2: Glove Selection Guide

TaskRecommended GlovingRationale
Low-Risk (Splash Potential) Single pair of nitrile gloves (≥5 mil)Provides adequate short-term splash protection. Breakthrough can occur in under 15 minutes with some aromatic compounds[3].
High-Risk (Direct Contact Potential) Double-gloved: Inner nitrile, outer Viton™ or heavy-duty nitrile (≥8 mil)Viton™ offers superior resistance to aromatic hydrocarbons[8]. Heavy-duty nitrile provides a more robust barrier for short-term direct handling.
Eye and Face Protection

ANSI Z87.1-compliant safety goggles are mandatory at all times when in the designated area where this compound is handled[6]. If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

Protective Clothing

A laboratory coat must be worn at all times. For procedures with a higher risk of contamination, a disposable lab coat is recommended[9]. The lab coat should be fully buttoned, and the sleeves should be of sufficient length to protect the arms.

Operational Procedures: A Step-by-Step Guide

A systematic approach to handling ensures safety and reproducibility.

Weighing and Dispensing
  • Preparation: Don the appropriate PPE as outlined in Section 3. Ensure the chemical fume hood is functioning correctly.

  • Containment: Perform all weighing and dispensing activities within the chemical fume hood.

  • Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid creating dust.

  • Cleaning: After dispensing, carefully decontaminate the spatula and any other tools with a suitable solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the wipe as hazardous waste.

  • Storage: Securely close the container of 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and store it in the designated area.

Solution Preparation
  • Preparation: In the chemical fume hood, place a stir plate and a beaker or flask of the appropriate size.

  • Solvent Addition: Add the desired solvent to the vessel.

  • Compound Addition: Slowly and carefully add the weighed 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione to the solvent while stirring.

  • Dissolution: Allow the compound to fully dissolve.

  • Transfer: If necessary, transfer the solution to another container using a funnel to minimize the risk of spills.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Tools transfer->decontaminate store Store Compound Securely decontaminate->store dispose_waste Dispose of Waste store->dispose_waste G cluster_collection Waste Collection cluster_packaging Packaging and Labeling cluster_disposal Final Disposal collect_solid Collect Contaminated Solids seal Seal in Compatible Container collect_solid->seal collect_liquid Collect Unused Solutions collect_liquid->seal label_waste Label as Hazardous Waste (Carcinogen, Reprotoxin) seal->label_waste store_temp Store in Satellite Accumulation Area label_waste->store_temp pickup Arrange for Professional Disposal store_temp->pickup incinerate High-Temperature Incineration pickup->incinerate

Caption: Waste disposal workflow for 1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

References

  • Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. (n.d.). Retrieved from [Link]

  • Particularly Hazardous Substances - Environment, Health & Safety. (n.d.). Retrieved from [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA. (n.d.). Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. (n.d.). Duke University Occupational and Environmental Safety Office. Retrieved from [Link]

  • On the Incinerability of Highly Fluorinated Organic Compounds. (2007). Taylor & Francis. Retrieved from [Link]

  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved from [Link]

  • International research team decodes how to safely incinerate 'forever chemicals'. (2025, March 3). CSIRO. Retrieved from [Link]

  • Per- and polyfluorinated substances in waste incinerator flue gases. (2014, May 30). RIVM. Retrieved from [Link]

  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • Real-World Chemical Resistance of Nitrile Gloves: A Scientific Study. (2024, August 14). Retrieved from [Link]

  • Nitrile Gloves Chemical Resistance Guide. (n.d.). Bergamot. Retrieved from [Link]

  • Emissions from incineration of fluoropolymer materials. (2009, December 14). NILU. Retrieved from [Link]

  • Chemical Safety Manual for Laboratory Carcinogens & Reproductive Agents. (2011, July 22). University of Rochester. Retrieved from [Link]

  • Carcinogens and Reproductive Toxicants SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Safe Use and Control of Substances that are Carcinogenic, Mutagenic or Toxic to Reproduction. (2016, August 22). Northumbria University. Retrieved from [Link]

  • Toxic Materials Handling in the Laboratory. (n.d.). University at Buffalo. Retrieved from [Link]

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Reactant of Route 1
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1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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